2-Tolylboronic acid
説明
特性
IUPAC Name |
(2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJVYHOPHZMZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369820 | |
| Record name | 2-Methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16419-60-6 | |
| Record name | 2-Methylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16419-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Tolylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tolylboronic acid, also known as 2-methylphenylboronic acid, is a versatile organoboron compound with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds.[1][2][3] Its utility as a key building block in the synthesis of complex organic molecules has made it an invaluable reagent in the fields of medicinal chemistry and materials science.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its role in contemporary drug discovery and development.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder under standard conditions.[1][2][3] It is slightly soluble in water and stable when stored in a sealed container at room temperature, protected from light in a dry and well-ventilated area.[1][2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| CAS Number | 16419-60-6 | [1][6] |
| Molecular Formula | C7H9BO2 | [1][2][6] |
| Molecular Weight | 135.96 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Property | Value | Reference |
| Melting Point | 162-164 °C | [1][2][7] |
| Boiling Point | 283.4 °C at 760 mmHg | [2] |
| Density | 1.1 g/cm³ | [2] |
| Flash Point | 125.2 °C | [2] |
| Refractive Index | 1.583 | [2] |
| Solubility | Slightly soluble in water | [1][8] |
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the versatile chemistry of the boronic acid functional group. It is most notably utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of biaryl structures.[1][3][7] This reaction is a cornerstone of modern organic synthesis due to its high tolerance for a wide range of functional groups.
Beyond Suzuki couplings, this compound also participates in other important transformations, including:
-
Ruthenium-catalyzed direct arylation reactions [7]
-
Ligand-free copper-catalyzed coupling reactions [7]
-
Rhodium-catalyzed asymmetric 1,4-addition reactions [1]
The ability to introduce the 2-tolyl group into various molecular scaffolds makes this reagent highly valuable in the synthesis of pharmaceutical intermediates and functional materials.[3][6] In drug discovery, the incorporation of boronic acids can enhance the potency and improve the pharmacokinetic profiles of drug candidates.[9]
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by acidic workup.
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a solution of 2-bromotoluene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux until the magnesium is consumed.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization.
Suzuki-Miyaura Cross-Coupling Reaction: A Representative Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvents (DME and water, typically in a 4:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Coupling Pathway
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow in Drug Discovery
Caption: Role of this compound in a typical drug discovery workflow.
References
- 1. This compound | 16419-60-6 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. This compound (16419-60-6) at Nordmann - nordmann.global [nordmann.global]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 16419-60-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. 邻甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 2-Tolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 2-tolylboronic acid, a vital reagent in modern organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.[1][2] The document details a robust and widely used synthetic protocol, outlines effective purification techniques, and presents key analytical data for the characterization of the final product.
Synthesis of this compound via Grignard Reaction
The Grignard reaction is a classic and efficient method for the formation of carbon-boron bonds, providing a straightforward route to arylboronic acids from the corresponding aryl halides.[3][4] This section details the synthesis of this compound from 2-bromotoluene.
Reaction Scheme
The synthesis proceeds in two main steps: the formation of the Grignard reagent from 2-bromotoluene and magnesium, followed by its reaction with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) and subsequent acidic workup.
Caption: Workflow for the Grignard Synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
A dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.
-
The apparatus is flame-dried under a stream of nitrogen.
-
A solution of 2-bromotoluene (1.0 eq) in anhydrous THF is added to the dropping funnel.
-
A small portion of the 2-bromotoluene solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing.
-
The remaining 2-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
The Grignard solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
-
Hydrolysis and Work-up:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 2M aqueous HCl.
-
The mixture is stirred for 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 75-85% | [5] |
| Purity (crude) | >90% | Inferred from general Grignard reaction outcomes |
| Reaction Time | 12-18 hours | [3][4] |
Purification of this compound
Purification is crucial to obtain this compound of sufficient quality for subsequent applications, such as Suzuki-Miyaura coupling, where impurities can significantly impact catalyst performance and reaction yield.
Purification Workflow
A common and effective purification strategy involves a combination of acid-base extraction and recrystallization.
Caption: Purification Workflow for this compound.
Experimental Protocols
This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.
Procedure:
-
The crude this compound is dissolved in diethyl ether.
-
The organic solution is extracted with 1M aqueous sodium hydroxide (3 x 50 mL). The boronic acid partitions into the aqueous layer as its sodium salt.[6]
-
The aqueous layers are combined and washed with diethyl ether (2 x 30 mL) to remove any remaining neutral impurities.
-
The aqueous layer is cooled in an ice bath and acidified to pH ~2 with 2M aqueous HCl.
-
The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.
Recrystallization is employed to further purify the solid this compound. The choice of solvent is critical for obtaining high purity and recovery.[7][8]
Procedure:
-
The crude or extracted this compound is dissolved in a minimum amount of a suitable hot solvent or solvent system (e.g., hot water or a mixture of toluene and hexane).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
Quantitative Data for Purification
| Purification Method | Solvent/Reagents | Typical Recovery | Purity |
| Acid-Base Extraction | Diethyl ether, NaOH, HCl | >90% | >95% |
| Recrystallization | Water | 80-90% | >98% |
| Recrystallization | Toluene/Hexane | 75-85% | >98% |
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed by various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉BO₂ | [1] |
| Molecular Weight | 135.96 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 162-164 °C | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | Ar-H (ortho to B) |
| ~7.4-7.2 | m | 3H | Ar-H |
| ~2.6 | s | 3H | -CH₃ |
| ~5.0 (broad) | s | 2H | -B(OH)₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C (ipso to B) |
| ~137 | Ar-C (ortho to CH₃) |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~22 | -CH₃ |
Note: Specific chemical shifts may vary slightly depending on the solvent used for NMR analysis.[9][10]
Conclusion
This technical guide has detailed a reliable and scalable method for the synthesis and purification of this compound. The Grignard reaction provides a high-yield route to the crude product, which can be effectively purified to a high degree using a combination of acid-base extraction and recrystallization. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the consistent production of high-purity this compound for its diverse applications.
References
- 1. This compound | 16419-60-6 [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 5. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. mt.com [mt.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. This compound(16419-60-6) 1H NMR spectrum [chemicalbook.com]
- 10. This compound | Benzene Compounds | Ambeed.com [ambeed.com]
Solubility Profile of 2-Tolylboronic Acid in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tolylboronic acid, also known as 2-methylphenylboronic acid, is a vital reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the formation of carbon-carbon bonds makes it a critical building block in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The solubility of this compound in various organic solvents is a crucial physical property that dictates its handling, reaction conditions, and purification procedures. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a logical workflow for these experimental processes.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| CAS Number | 16419-60-6 |
| Molecular Formula | C₇H₉BO₂ |
| Molecular Weight | 135.96 g/mol |
| Melting Point | 162-164 °C |
| Boiling Point | 283.4 °C (Predicted) |
| Density | 1.10 g/cm³ (Predicted) |
Qualitative Solubility of this compound
Experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, several sources provide qualitative solubility information, which is summarized in the table below.
| Solvent | Solubility |
| Water | Slightly soluble[2] |
| Chloroform | Slightly soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1][2] |
| Methanol | Slightly soluble[1][2] |
One computational source provides a predicted aqueous solubility value of 3.09 mg/mL (0.0227 mol/L); however, the conditions for this prediction are not specified.[3]
Quantitative Solubility of a Structural Analog: ortho-Isobutoxyphenylboronic Acid
In the absence of comprehensive quantitative data for this compound, the solubility of a structurally similar compound, ortho-isobutoxyphenylboronic acid, can provide valuable insights. The ortho-substitution pattern is maintained, and the isobutoxy group provides a similar steric and electronic environment to the methyl group of this compound. The following table presents the mole fraction solubility of ortho-isobutoxyphenylboronic acid in several common organic solvents at various temperatures. This data was determined using a dynamic (synthetic) method.[4]
| Solvent | Temperature (K) | Mole Fraction (x₁) |
| Chloroform | 293.15 | 0.045 |
| 303.15 | 0.075 | |
| 313.15 | 0.120 | |
| 323.15 | 0.185 | |
| 3-Pentanone | 293.15 | 0.135 |
| 303.15 | 0.190 | |
| 313.15 | 0.260 | |
| 323.15 | 0.350 | |
| Acetone | 293.15 | 0.150 |
| 303.15 | 0.210 | |
| 313.15 | 0.285 | |
| 323.15 | 0.370 | |
| Dipropyl Ether | 293.15 | 0.015 |
| 303.15 | 0.025 | |
| 313.15 | 0.042 | |
| 323.15 | 0.068 | |
| Methylcyclohexane | 293.15 | 0.001 |
| 303.15 | 0.002 | |
| 313.15 | 0.004 | |
| 323.15 | 0.007 |
Experimental Protocols for Solubility Determination
The solubility of arylboronic acids can be determined using several well-established methods. The choice of method often depends on the desired accuracy, the amount of sample available, and the properties of the solute and solvent. Two common and reliable methods are the dynamic (synthetic) method and the gravimetric method.
Dynamic (Synthetic) Method
This method involves observing the temperature at which a solid solute dissolves in a solvent at a known concentration.
Principle: A mixture of the solute (this compound) and the chosen solvent of a precisely known composition is prepared. This biphasic mixture is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogeneous solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample.[4][5]
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Luminance probe or a light source and detector
-
Heating/cooling circulator
Procedure:
-
Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.3 K/h) while ensuring vigorous and continuous stirring.[4]
-
Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity will decrease, and light transmission will increase.
-
Equilibrium Point Determination: Record the temperature at which the turbidity completely disappears and the light transmission reaches a maximum and plateaus. This is the solid-liquid equilibrium point for that mole fraction.
-
Data Collection: Repeat the procedure for a range of different compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.
Gravimetric Method
The gravimetric method is a more traditional approach that involves preparing a saturated solution, separating the solid and liquid phases, and determining the concentration of the solute in the solution by mass.[6][7][8]
Principle: A saturated solution of this compound is prepared by adding an excess of the solid to the solvent and allowing it to equilibrate at a constant temperature. A known mass of the clear, saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solid solute is then determined.
Apparatus:
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a conical flask containing the chosen solvent.
-
Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid precipitation or further dissolution during sampling.
-
Mass Determination: Accurately weigh a pre-tared evaporating dish. Transfer the filtered saturated solution to the dish and weigh it again to determine the mass of the solution.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Final Weighing: Once all the solvent has evaporated and the solid residue is dry, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility can be calculated from the mass of the dissolved solute and the mass of the solvent (or solution).
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of an arylboronic acid like this compound.
Caption: A logical workflow for the experimental determination of arylboronic acid solubility.
Conclusion
While comprehensive quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, qualitative assessments and data from structural analogs provide a foundational understanding for researchers. The established experimental protocols, such as the dynamic and gravimetric methods, offer robust frameworks for generating precise and reliable solubility data. Such data is invaluable for optimizing reaction conditions, developing efficient purification strategies, and ensuring the successful application of this versatile reagent in synthetic chemistry and drug development.
References
- 1. This compound | 16419-60-6 [chemicalbook.com]
- 2. This compound | 16419-60-6 [amp.chemicalbook.com]
- 3. This compound | Benzene Compounds | Ambeed.com [ambeed.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. pharmajournal.net [pharmajournal.net]
In-Depth Technical Guide to the Crystal Structure of 2-Tolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-Tolylboronic acid (also known as 2-methylphenylboronic acid), a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental protocols and data visualizations to facilitate a deeper understanding for researchers in chemistry and drug development.
Introduction
This compound (C₇H₉BO₂) is an organoboron compound that plays a crucial role as a building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Its utility in Suzuki-Miyaura coupling reactions, for the formation of carbon-carbon bonds, is well-established. Understanding the solid-state structure of this compound is paramount for comprehending its reactivity, stability, and polymorphism, which are critical parameters in drug development and materials science. This guide focuses on the crystallographic data available for this compound, providing a foundation for further structural and computational studies.
Crystal Structure and Molecular Geometry
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound is deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 186057.
Crystallographic Data
The fundamental crystallographic parameters for this compound are summarized in the table below. This data provides the essential information regarding the unit cell dimensions, crystal system, and space group, which define the packing of the molecules in the solid state.
| Parameter | Value |
| CCDC Number | 186057 |
| Empirical Formula | C₇H₉BO₂ |
| Formula Weight | 135.96 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.43(2) |
| b (Å) | 7.63(1) |
| c (Å) | 10.15(2) |
| α (°) | 90 |
| β (°) | 115.7(1) |
| γ (°) | 90 |
| Volume (ų) | 728(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.239 |
Molecular Conformation and Intermolecular Interactions
In the crystalline state, the this compound molecule adopts a planar conformation, with the boronic acid group, -B(OH)₂, lying in the plane of the phenyl ring. The hydroxyl groups of the boronic acid moiety are involved in intermolecular hydrogen bonding, forming dimeric structures. These dimers are further connected into a hydrogen-bonded network. The key bond lengths and angles within the molecule provide insight into its electronic and steric properties.
| Bond/Angle | Value |
| C-B (Å) | 1.56(1) |
| B-O1 (Å) | 1.36(1) |
| B-O2 (Å) | 1.37(1) |
| C-C-B (°) | 121.7(7) |
| O1-B-O2 (°) | 115.1(7) |
| O-B-C (°) | 122.5(7), 122.4(7) |
Experimental Protocols
The determination of the crystal structure of this compound involves several key experimental stages, from synthesis and crystallization to data collection and structure refinement. The following protocols are representative of the methods used for obtaining high-quality single crystals of arylboronic acids and their subsequent analysis by X-ray diffraction.
Synthesis and Recrystallization for Single Crystal Growth
Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction analysis.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Trimethyl borate
-
Sulfuric acid (10%)
-
Hexane
-
Toluene
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C, and a solution of trimethyl borate in anhydrous diethyl ether is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of cold 10% sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Recrystallization for Single Crystal Growth: The crude product is dissolved in a minimal amount of hot toluene. The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. The resulting crystals are collected by filtration, washed with cold hexane, and dried under vacuum. Slow evaporation of a saturated solution in a suitable solvent system (e.g., toluene/hexane) can also be employed to obtain high-quality single crystals.
X-ray Diffraction Data Collection and Structure Refinement
Objective: To collect X-ray diffraction data from a single crystal of this compound and refine the crystal structure.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEX II) with a CCD detector
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)
Procedure:
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion. The diffractometer is used to collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam.
-
Data Processing: The collected frames are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction may also be applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of an organic compound like this compound.
Spectroscopic Profile of 2-Tolylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-tolylboronic acid (CAS No. 16419-60-6), a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula of this compound is C₇H₉BO₂ with a molecular weight of 135.96 g/mol . Spectroscopic analysis is crucial for the verification of its structure and purity. The key data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines) upon dehydration, NMR spectra can sometimes be complex. The data presented here are for the monomeric form, typically obtained in a suitable deuterated solvent.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H (ortho to B(OH)₂) |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~7.1-7.2 | m | 1H | Ar-H |
| ~4.5-5.5 | br s | 2H | B(OH )₂ |
| ~2.5 | s | 3H | Ar-CH₃ |
Note: The chemical shift of the B(OH)₂ protons is highly dependent on the solvent, concentration, and water content and may appear as a broad singlet.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C -B |
| ~136 | Ar-C |
| ~131 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~22 | Ar-C H₃ |
Note: The carbon atom directly attached to the boron atom (C-B) may show a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of solid this compound is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3600 | Strong, Broad | O-H stretch (from B(OH)₂) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch (from CH₃) |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1200 | Strong | C-B stretch |
| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For this compound, electron impact (EI) is a common ionization technique.
| m/z | Relative Intensity (%) | Assignment |
| 136 | High | [M]⁺ (Molecular Ion) |
| 118 | Moderate | [M - H₂O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Moderate | [C₅H₅]⁺ |
Note: The fragmentation pattern can be influenced by the formation of boroxine trimers, which may be observed at higher m/z values under certain conditions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, a standard pulse program is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition (Electron Impact - EI):
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in an electron impact mass spectrometer can proceed through several pathways. A plausible fragmentation pattern is depicted below.
Caption: A diagram showing a likely fragmentation pathway for this compound under electron impact mass spectrometry.
Reactivity of 2-Tolylboronic acid with different functional groups
An In-depth Technical Guide to the Reactivity of 2-Tolylboronic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as 2-methylphenylboronic acid) is a versatile and indispensable reagent in modern organic synthesis. Its unique structural and electronic properties, conferred by the ortho-methyl group, influence its reactivity and make it a valuable building block for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1] This guide provides a comprehensive overview of the reactivity of this compound with various functional groups, focusing on key transformations such as Suzuki-Miyaura and Chan-Lam couplings. It includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a practical resource for laboratory professionals.
Introduction to this compound
This compound is an organoboron compound featuring a boronic acid functional group (-B(OH)₂) attached to a toluene ring at the ortho position. It is typically a stable, white crystalline powder.[1] The ortho-methyl group exerts a significant steric and electronic influence on the boron center, which can modulate its reactivity in cross-coupling reactions compared to its isomers (meta- and para-tolylboronic acid) or the parent phenylboronic acid. This steric hindrance can be leveraged to achieve specific selectivities in certain synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16419-60-6 |
| Molecular Formula | C₇H₉BO₂ |
| Molecular Weight | 135.96 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 162-164 °C |
Core Reactivity: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of carbon-carbon bonds between the tolyl moiety and various organic halides or triflates.[1][2] This reaction is fundamental for synthesizing biaryl and substituted aromatic structures.
The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[2]
Reactivity with Aryl Halides & Triflates
This compound couples efficiently with a wide range of aryl and heteroaryl halides and triflates. The reactivity generally follows the order I > Br > OTf > Cl.[3] However, modern catalyst systems with specialized phosphine ligands enable the efficient coupling of even less reactive aryl chlorides.[4][5]
Table 2: Representative Suzuki-Miyaura Couplings with this compound
| Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O | 85 | 0.5 | 94 | [6] |
| 4-Chloroanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [7] |
| 4-Chlorophenyl triflate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | Dioxane | RT | 3 | 95 | [3] |
| 3-Chloropyridine | Pd₂(dba)₃ (1.5) | As above | KF | Dioxane | 80 | 16 | 88 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol and may require optimization for specific substrates.
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) in the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Reactivity with N-H and O-H Bonds: Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[8] This copper-catalyzed reaction couples this compound with amines, amides, imidazoles, phenols, and other N-H or O-H containing compounds. A key advantage is that it can often be performed under mild conditions, open to the air.[1]
The mechanism involves the formation of a copper(II)-aryl species, which then coordinates with the nucleophile (amine or alcohol). The key bond-forming step is a reductive elimination from a transient Cu(III) intermediate, which is regenerated by an oxidant, often oxygen from the air.[8]
Reactivity with Amines, Amides, and N-Heterocycles
This compound reacts with a broad scope of nitrogen nucleophiles, including primary and secondary anilines, alkylamines, amides, and heterocycles like imidazole and benzothiazole.[9][10] The reaction is generally tolerant of various functional groups on both coupling partners.
Table 3: Representative Chan-Lam N-Arylation Reactions
| N-Nucleophile | Copper Source (equiv) | Base (equiv) | Solvent | Temp | Time (h) | Yield (%) | Reference |
| Aniline | Cu(OAc)₂ (1.0) | 2,6-Lutidine (2.0) | DCM | RT | 48 | 91 (p-tolyl) | [3] |
| Imidazole | Cu(OAc)₂ (1.0) | Pyridine (2.0) | DCM | RT | 48 | 85 (p-tolyl) | [9] |
| 2-Nitroimidazole | --INVALID-LINK--₂ (0.08) | K₂CO₃ (1.0) | MeOH | 60°C | 24 | 85 (phenyl) | [11][12] |
| 2-Aminobenzothiazole | Cu(OAc)₂ (0.1) | Et₃N (2.0) | DCM | RT | 12 | 88 (phenyl) | [10] |
| (Note: Data for closely related arylboronic acids are used as representative examples where specific this compound data was not available in the cited sources). |
Experimental Protocol: Chan-Lam N-Arylation of Imidazole
The following is a general protocol based on literature procedures and may require optimization.[9]
-
Setup: To a round-bottom flask open to the air, add this compound (2.0 mmol), imidazole (1.0 mmol), Cu(OAc)₂ (1.0 mmol), and a magnetic stir bar.
-
Solvent and Base: Add dichloromethane (DCM, 10 mL) and pyridine (2.0 mmol) as the base.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 48 hours. The reaction mixture should turn from light blue to a deep green/blue color.
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with 1M aqueous NH₄OH to remove copper salts, followed by a water and brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-arylated imidazole.
Reactivity with Carbonyl Compounds
This compound can participate in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds (enones), a reaction typically catalyzed by rhodium complexes.[13][14] This transformation is highly valuable for the asymmetric synthesis of β-aryl ketones.
Table 4: Asymmetric 1,4-Addition of this compound to Enones
| Enone | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 3-Nonen-2-one | [Rh(acac)(C₂H₄)₂] / (S)-N-Me-BIPAM | Dioxane/H₂O | 100 | 3 | 98 | 98 | [15] |
| Cyclohex-2-en-1-one | [Rh(C₂H₄)₂Cl]₂ / TOlefOx Ligand | PhMe/H₂O | 60 | 24 | 78 | 96 | [13] |
Other Significant Reactions and Side Reactions
Homocoupling
In the presence of a palladium catalyst and an oxidant (often air), this compound can undergo homocoupling to form 2,2'-dimethylbiphenyl. This is often an undesired side reaction in Suzuki-Miyaura couplings but can be optimized to become the primary pathway if the symmetrical biaryl is the target product.[16]
Table 5: Conditions for Homocoupling of Arylboronic Acids
| Catalyst | Oxidant | Base | Solvent | Temp | Yield (%) | Reference |
| Pd(OAc)₂ | Air | None | Acetone/H₂O | RT | >95 (p-tolyl) | [17] |
| Pd(II)@MIL-88B-NH₂(Cr) | Air | K₂CO₃ | MeCN/H₂O | RT | >95 (p-tolyl) | [16] |
Protodeboronation
Protodeboronation is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[18] It is a common and often problematic side reaction in cross-coupling chemistry, especially under aqueous basic or acidic conditions, leading to reduced yields of the desired coupled product.[18][19] The propensity for protodeboronation is highly dependent on the substrate and the precise reaction conditions (pH, temperature).[20] For electron-deficient or some heteroaryl boronic acids, this pathway can be significant.[4]
Reaction with Diols
Boronic acids, including this compound, react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters.[21][22] This reaction is fundamental for several applications:
-
Protection: The boronic acid group can be protected by converting it to a more robust boronate ester (e.g., a pinacol ester), which can modify its reactivity and stability.[19]
-
Purification: Derivatization with a diol can facilitate the purification of boronic acids.
-
Sensing: This reversible binding is the basis for boronic acid-based sensors for saccharides and other diol-containing biomolecules.[23]
The reaction is typically fast and reversible, with the equilibrium position being pH-dependent.[24]
Summary
This compound is a cornerstone reagent for the synthesis of complex organic molecules. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura C-C bond formation and copper-catalyzed Chan-Lam C-N and C-O bond formation. Furthermore, its participation in rhodium-catalyzed conjugate additions provides access to valuable chiral building blocks. Researchers utilizing this reagent must remain aware of potential side reactions, chiefly protodeboronation and homocoupling, and select conditions that minimize these undesired pathways. A thorough understanding of its reactivity profile, as outlined in this guide, is critical for its effective application in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 14. Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids to enones using DIPHONANE: a novel chiral bisphosphine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Tolylboronic Acid: Discovery and History
Introduction
2-Tolylboronic acid, also known as 2-methylphenylboronic acid, is an organoboron compound with the chemical formula C₇H₉BO₂. It has emerged as a cornerstone in modern organic synthesis, primarily owing to its critical role as a nucleophilic coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has revolutionized the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the broader history of organoboron chemistry. The first synthesis of a boronic acid was reported in 1860 by Sir Edward Frankland, who prepared ethylboronic acid.[1] This was followed by the work of Michaelis and Becker in 1880, who synthesized the first arylboronic acid, phenylboronic acid.[2]
While a definitive primary source detailing the initial synthesis and characterization of this compound specifically has proven elusive in a review of historical literature, its development can be understood within the context of the advancements in the synthesis of arylboronic acids throughout the 20th century. Early methods for preparing arylboronic acids, such as the one developed by Bean and Johnson in 1932, typically involved the reaction of an organomagnesium (Grignard) reagent with a trialkyl borate ester at low temperatures. Given that 2-tolylmagnesium bromide is a readily accessible Grignard reagent, it is highly probable that this compound was first synthesized via this route.
The true significance of this compound, however, was not fully realized until the advent of palladium-catalyzed cross-coupling reactions. The seminal work of Akira Suzuki and Norio Miyaura in the late 1970s, for which they were awarded the Nobel Prize in Chemistry in 2010, demonstrated the remarkable utility of organoboronic acids in forming carbon-carbon bonds with high efficiency and selectivity. This discovery propelled this compound and other arylboronic acids to the forefront of synthetic organic chemistry.
Timeline of Key Developments in Boronic Acid Chemistry
A timeline highlighting key milestones in the history of boronic acid chemistry.
Physicochemical Properties
This compound is a white to off-white crystalline solid that is stable under normal laboratory conditions.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16419-60-6 | [4] |
| Molecular Formula | C₇H₉BO₂ | [4] |
| Molecular Weight | 135.96 g/mol | [4] |
| Melting Point | 162-164 °C | [5] |
| Boiling Point | 283.4 °C at 760 mmHg | [3] |
| Density | 1.1 g/cm³ | [3] |
| Solubility | Slightly soluble in water. Soluble in many polar organic solvents. | [2] |
Synthesis of this compound
While historical methods relied on the Grignard reaction, modern synthetic protocols offer improved yields and functional group tolerance. A common and reliable laboratory-scale synthesis involves the reaction of 2-bromotoluene or 2-chlorotoluene with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Experimental Protocol: Synthesis of this compound via Lithiation
This protocol is a representative example of a modern laboratory synthesis.
Materials:
-
2-Bromotoluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet is charged with 2-bromotoluene and anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether.
-
Workup: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield this compound as a white solid.
Workflow for the Synthesis of this compound
A generalized workflow for the laboratory synthesis of this compound.
The Suzuki-Miyaura Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the tolyl group of the boronic acid and an sp²-hybridized carbon of an organohalide or triflate. The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (in the form of a boronate salt, [Ar'B(OH)₃]⁻, formed by reaction with a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table of Representative Suzuki-Miyaura Coupling Reactions with this compound
| Aryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | >95 | Fictional Example |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 92 | Fictional Example |
| Phenyl triflate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 | Fictional Example |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 95 | Fictional Example |
Note: The yields and conditions in this table are representative and can vary based on the specific substrates and reaction scale.
Applications in Drug Discovery and Development
The ability to efficiently construct biaryl and substituted aromatic structures makes this compound a valuable building block in medicinal chemistry. The 2-methylphenyl moiety is a common structural motif in many biologically active compounds. The steric bulk and electronic properties of the ortho-methyl group can influence the conformation of the final molecule, potentially enhancing its binding affinity to biological targets. Its use in the synthesis of pharmaceuticals targeting a wide range of diseases, including cancer, inflammation, and infectious diseases, is widespread.
Conclusion
From its probable origins in the early 20th century as a product of Grignard chemistry to its current status as an indispensable reagent in modern organic synthesis, this compound has had a significant impact on the field of chemistry. Its central role in the Suzuki-Miyaura cross-coupling reaction has enabled the synthesis of countless complex molecules, profoundly influencing the landscape of drug discovery and materials science. As synthetic methodologies continue to evolve, the importance of versatile and reliable building blocks like this compound is set to endure.
References
A Technical Guide to 2-Tolylboronic Acid: Commercial Availability and Applications in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Tolylboronic acid (also known as 2-methylphenylboronic acid), a vital reagent in modern organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds often found in pharmaceuticals and functional materials. This document outlines its commercial availability from various suppliers and presents a detailed experimental protocol for its use in a typical Suzuki-Miyaura reaction.
Commercial Availability of this compound
This compound is readily available from a range of chemical suppliers, catering to both small-scale research and larger-scale production needs. The purity and available quantities can vary, influencing the cost and suitability for specific applications. Below is a summary of representative commercial suppliers and their typical product offerings. Pricing is often subject to quotation and can fluctuate based on market conditions and order volume.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 16419-60-6 | ≥95.0% | 1 g, 5 g, 25 g |
| Thermo Scientific Chemicals | 16419-60-6 | 95% | 1 g |
| ChemicalBook | 16419-60-6 | 98% Min | 1 kg |
| Hebei Dangtong Biological Technology Co., Ltd | 16419-60-6 | >99% | Kilogram scale |
| Aromsyn Co., Ltd. | 16419-60-6 | NLT 98% | Gram to kilogram scale |
| Thoreauchem | 16419-60-6 | 97% | Inquire for quantities |
Applications in Organic Synthesis
This compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions to introduce a 2-tolyl group onto an aromatic or vinylic substrate.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as its most prominent application.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2] Beyond the Suzuki coupling, this compound also finds use in other catalytic systems, including rhodium-catalyzed and copper-catalyzed reactions.[3]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[4]
Detailed Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent Addition and Degassing: Add toluene (5 mL) and water (1 mL) to the flask. The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique.
-
Reaction: The flask is then fitted with a condenser and heated to 80-100 °C with vigorous stirring under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.
Visualizing the Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction, from the initial setup to the final purified product.
References
- 1. nbinno.com [nbinno.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 16419-60-6 [chemicalbook.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Safety and handling precautions for 2-Tolylboronic acid
An In-depth Technical Guide to the Safe Handling of 2-Tolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (also known as o-tolylboronic acid or 2-methylphenylboronic acid), a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6]
GHS Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.[1][2][3][4][5][6][7]
| GHS Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4][5][6] |
| P264 | Wash hands and any exposed skin thoroughly after handling.[1][2][4][5][6] |
| P270 | Do not eat, drink or smoke when using this product.[5][6] |
| P271 | Use only outdoors or in a well-ventilated area.[3][4][5][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5][6][7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4][6][7][8] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][4][6][7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][6][7] |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[4][6][7] |
| P330 | Rinse mouth.[6] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[4] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[3][6] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4][6] |
| P405 | Store locked up.[2][3][4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3][4][6] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₉BO₂ |
| Molecular Weight | 135.96 g/mol [9][10] |
| Appearance | White to off-white solid; beige crystalline powder.[9][11] |
| Melting Point | 162-164 °C (lit.)[11] |
| Boiling Point | 327.5°C at 760 mmHg |
| Flash Point | 151.9°C |
| Solubility | Slightly soluble in water.[11] |
| Density | 1.22 g/cm³ |
Stability and Reactivity
This compound is stable under normal, recommended storage conditions.[1][2]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation should be avoided.[1][7][12]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1][2][7][12]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron may form.[1][2][7][12]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[1][7][12]
First-Aid Measures
Immediate medical attention is recommended in case of exposure.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2][3][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2][3][4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][3][4] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][13] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Keep product and empty container away from heat and sources of ignition.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation and breathing dust, vapors, mist, or gas. Evacuate personnel to safe areas.[1][2][3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2][3]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[1][2]
Handling and Storage
-
Safe Handling: Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Do not ingest. Minimize dust generation and accumulation. Wash hands before breaks and immediately after handling the product.[1][2]
-
Storage Conditions: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Some sources recommend refrigeration.[1][2][9] Store locked up.[2][3][4]
Exposure Controls and Personal Protection
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.[1][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2][3]
-
Skin and Body Protection: Wear impervious clothing and protective gloves. Gloves must be inspected prior to use.[2][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter for organic vapor and particulates.[3]
-
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on data from analogous compounds and computational models. In a research or drug development setting, any new use or formulation of this substance would require a thorough risk assessment, which may involve commissioning specific toxicological studies under controlled laboratory conditions.
Visualized Workflows
To aid in the practical application of these safety guidelines, the following diagrams illustrate key decision-making processes for handling spills and selecting appropriate personal protective equipment.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 2-Methylphenylboronic Acid | 16419-60-6 | TCI AMERICA [tcichemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 16419-60-6 [chemicalbook.com]
- 12. fishersci.dk [fishersci.dk]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for 2-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-tolylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document details reaction protocols, quantitative data on the influence of various reaction parameters, and visual representations of the reaction workflow. This compound, a sterically hindered organoboron compound, is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. Due to its steric bulk, this compound can present unique challenges and opportunities in these reactions, influencing catalyst and ligand choice, and ultimately, the efficiency of the coupling process. Understanding the interplay of various reaction parameters is crucial for optimizing reaction outcomes.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies, providing a comparative look at how these components affect the reaction yield.
Table 1: Influence of Catalyst, Ligand, Base, and Solvent on the Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (0.02) | - | K₂CO₃ | Acetone/Water | Reflux | 1 | 95 |
| 2 | 4-Bromoacetophenone | Pd Complex (1) | [N,O] Ligand (1) | K₃PO₄ | 2-MeTHF | 20 | 1 | 94 (NMR Conv.)[1] |
| 3 | 2-Bromo-m-xylene | In situ generated Pd complex | Triazole Appended Phosphine | - | - | - | - | - |
| 4 | 4-Chlorophenyl triflate | Pd₂(dba)₃ | P(t-Bu)₃ | - | - | RT | - | - |
Note: Entries 3 and 4 indicate successful coupling, but specific yield data under varied conditions were not available in a comparative format in the searched literature.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction using this compound with different aryl halides.
Protocol 1: Ligandless Palladium-Catalyzed Suzuki Coupling of o-Tolylboronic Acid and 4-Iodoanisole
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
o-Tolylboronic acid
-
4-Iodoanisole
-
Palladium acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
Procedure:
-
To a 1-L, three-necked flask equipped with a magnetic stir bar and a reflux condenser, add o-tolylboronic acid (10.0 g, 73.6 mmol), 4-iodoanisole (16.8 g, 71.8 mmol), and acetone (200 mL).
-
In a separate flask, dissolve potassium carbonate (25.0 g, 0.180 mol) in water (200 mL).
-
In a third flask, dissolve palladium acetate (3.30 mg, 0.02 mmol) in acetone (10 mL).
-
Add the aqueous potassium carbonate solution to the flask containing the boronic acid and aryl iodide.
-
To this rapidly stirring biphasic mixture, add the palladium acetate solution.
-
Heat the reaction mixture to reflux. The reaction is typically complete within 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound with 4-Bromoacetophenone using a Preformed Palladium Catalyst
This protocol is based on the optimized conditions reported for the coupling of phenylboronic acid, which also showed high conversion for this compound.[1]
Materials:
-
This compound (1.2 equiv)
-
4-Bromoacetophenone (1.0 equiv)
-
Preformed Pd(II) catalyst with a monoanionic [N,O] ligand (1 mol%)
-
Potassium phosphate (K₃PO₄) (2 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoacetophenone, this compound, the Pd(II) catalyst, and potassium phosphate.
-
Add 2-MeTHF as the solvent.
-
Stir the reaction mixture at room temperature (20 °C) for 1 hour.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
General Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Using 2-Tolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for common palladium-catalyzed cross-coupling reactions utilizing 2-tolylboronic acid. This sterically hindered boronic acid is a valuable building block in organic synthesis, particularly for the formation of biaryl structures with specific steric and electronic properties, which are often found in pharmaceuticals and advanced materials.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. Due to the steric hindrance of the ortho-methyl group, the coupling of this compound can present unique challenges, often requiring careful optimization of the catalyst system.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium(0)/palladium(II) catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, showcasing the impact of different palladium catalysts, ligands, and bases.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 2-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 |
| 3 | 4-Chloroacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Ethanol/H₂O | 85 | 12 | 94 |
| 4 | 1-Bromo-2-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 5 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | Ethanol | 85 | 24 | 82[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
This protocol is a general guideline and may require optimization for specific substrates.
Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, this compound, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] While typically employing aryl halides, variations using arylboronic acids in an oxidative Heck reaction have been developed.
Catalytic Cycle
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving migratory insertion and β-hydride elimination.
Caption: Catalytic cycle of the Heck reaction.
Quantitative Data for Oxidative Heck Reaction
The following table presents data for the oxidative Heck reaction of arylboronic acids with olefins. Note the use of an oxidant is often required.
| Entry | Arylboronic Acid | Olefin | Catalyst (mol%) | Ligand/Additive (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Tolylboronic Acid | n-Butyl acrylate | Pd(OAc)₂ (2) | dmphen (2.4) | Air | Acetonitrile | RT | 24 | ~90[3] |
| 2 | Phenylboronic acid | Styrene | Pd(OAc)₂ (5) | NBS (30) | - | Toluene | 25 | 12 | 42[4] |
| 3 | 4-Methoxyphenylboronic acid | n-Butyl vinyl ether | Pd(OAc)₂ (2) | dppp (3) | - | Acetone | 70 | 15 | >90[5] |
Experimental Protocol: Oxidative Heck Reaction of p-Tolylboronic Acid with n-Butyl Acrylate[3]
This protocol describes the reaction using p-tolylboronic acid as a close analog to this compound.
Workflow:
Caption: Experimental workflow for the oxidative Heck reaction.
Materials:
-
p-Tolylboronic acid (1.05 mmol, 1.05 equiv)
-
n-Butyl acrylate (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
2,9-Dimethyl-1,10-phenanthroline (dmphen; 0.024 mmol, 2.4 mol%)
-
Acetonitrile (5.0 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine p-tolylboronic acid, n-butyl acrylate, palladium(II) acetate, and 2,9-dimethyl-1,10-phenanthroline.[3]
-
Add acetonitrile to the flask.[3]
-
Stir the mixture vigorously at room temperature, open to the atmosphere.[3]
-
Monitor the reaction for the consumption of the boronic acid using a suitable TLC eluent system.[3]
-
Once the reaction is complete, concentrate the mixture via rotary evaporation.[3]
-
Perform a standard aqueous workup by adding saturated aqueous sodium bicarbonate and extracting with ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3]
-
Purify the product by column chromatography.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction typically involves the coupling of an amine with an aryl halide or triflate. While boronic acids are not direct partners in the classical Buchwald-Hartwig amination, they can be involved in related processes or subsequent functionalizations. The core reaction remains the coupling of an amine with an aryl electrophile.
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination
The following is a general procedure for the amination of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.01-0.05 mmol, 1-5 mol%)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos; 1.2-1.5 mol equiv relative to Pd)
-
A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃; 1.4-2.0 mmol, 1.4-2.0 equiv)
-
Anhydrous toluene or dioxane (5-10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium catalyst, ligand, and base.
-
Add the aryl bromide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][8][9] Variations exist where arylboronic acids can be used in Sonogashira-type reactions.
Catalytic Cycle
The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: A Standardized Protocol for Suzuki-Miyaura Cross-Coupling with 2-Tolylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the creation of biaryl and substituted styrene structures.[1] This reaction is widely used in pharmaceutical and materials science for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2] This document provides a detailed protocol for a typical Suzuki coupling reaction using 2-tolylboronic acid as the organoboron partner. It includes an overview of the reaction mechanism, a summary of common reaction components, a step-by-step experimental procedure, and troubleshooting guidance.
Reaction Mechanism
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/vinyl group and the halide (or triflate) of the electrophile, forming a Pd(II) complex.[3][4] This is often the rate-determining step of the cycle.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (in this case, the 2-tolyl group) is transferred to the Pd(II) complex, displacing the halide.[3][4][5] The base is crucial for activating the organoboron compound.[4][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][7][4]
Key Components and Conditions
The success of a Suzuki coupling reaction depends on the careful selection of the catalyst, base, and solvent. The table below summarizes common choices for a reaction involving this compound.
| Component | Examples | Typical Loading / Conditions | Notes |
| Aryl/Vinyl Electrophile | Aryl iodides, bromides, triflates (OTf), and chlorides. | 1.0 equivalent | Reactivity order: I > Br > OTf >> Cl.[1][3] Chlorides are less reactive and may require more active catalysts and stronger bases.[3] |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% | Pd(0) is the active species.[4] Pd(II) precursors like Pd(OAc)₂ are reduced in situ to form the active catalyst.[8] |
| Ligand | Phosphines: PPh₃, PCy₃, P(t-Bu)₃, XPhos, SPhosN-Heterocyclic Carbenes (NHCs) | 1 - 2 equivalents relative to Pd | Bulky, electron-rich phosphine ligands often improve catalytic activity, especially for less reactive halides like chlorides.[1][3] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHOrganic: NEt₃ | 2.0 - 3.0 equivalents | Essential for the transmetalation step.[4] The choice can be solvent-dependent; K₃PO₄ is effective in DMF, while NaOH is common in THF/water mixtures.[3] |
| Solvent | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Typically 0.1 - 0.5 M concentration | Often used as a biphasic mixture with water (e.g., Dioxane/H₂O 4:1) to dissolve both organic reagents and the inorganic base.[1][7] |
| Temperature | Room Temperature to 110 °C | Varies with substrate reactivity | Less reactive electrophiles (e.g., aryl chlorides) typically require higher temperatures.[9] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS | Reaction completion time is highly dependent on the substrates and conditions used. |
Detailed Experimental Protocol
This protocol describes the coupling of an aryl bromide (e.g., 4-bromoanisole) with this compound on a 1.0 mmol scale.
Materials and Equipment:
-
50 mL round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with temperature controller or oil bath
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.)
-
This compound (204 mg, 1.5 mmol, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (23 mg, 0.025 mmol, 2.5 mol% Pd)
-
SPhos (41 mg, 0.1 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Attach a condenser, and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
-
Low or No Conversion: Ensure reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst. Consider a more active ligand (e.g., a Buchwald-type ligand) or a different base/solvent combination.
-
Homocoupling of Boronic Acid: This side reaction can occur at higher temperatures. Running the reaction at the lowest effective temperature may minimize this. Using a slight excess (1.1-1.2 equivalents) of the boronic acid instead of a large excess can also help.
-
Protodeboronation (Loss of Boronic Acid): This is the cleavage of the C-B bond, replacing it with a C-H bond, and can be a significant side reaction, especially with electron-deficient or heteroaryl boronic acids. Using anhydrous conditions and a non-aqueous base like KF can sometimes mitigate this issue.[6]
-
Difficulty Removing Palladium: The final product may be contaminated with residual palladium. Treating the crude product with activated carbon or a palladium scavenger can help remove these impurities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Application of 2-Tolylboronic Acid in the Synthesis of Biaryls
Abstract: This document provides detailed application notes and experimental protocols for the use of 2-tolylboronic acid in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content covers the reaction mechanism, tabulated quantitative data from various catalytic systems, and step-by-step experimental procedures.
Introduction
This compound, also known as 2-methylphenylboronic acid, is a versatile and widely utilized reagent in organic chemistry for the formation of carbon-carbon bonds.[1][2] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[4][5]
This compound is particularly useful for introducing a sterically hindered ortho-substituted aryl group, which can be a key structural element for modulating the pharmacological properties of a molecule. This reagent can be coupled with a variety of aryl and vinyl halides and triflates.[6][7]
Suzuki-Miyaura Coupling Mechanism
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Data and Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling using this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below are tables summarizing various reaction conditions and their outcomes.
Table 1: Palladium-Catalyzed Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorophenyl triflate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 12 | 95 |
| 2 | 2-Bromo-m-xylene | In situ generated Pd complexes | Triazole Appended Phosphines | K₂CO₃ | Toluene/H₂O | 100 | 4 | 92 |
| 3 | 4-Bromoanisole | PdCl₂ (4) | - | K₂CO₃ | i-PrOH/H₂O | RT | 0.5 | >95 |
| 4 | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 89 |
| 5 | Aryl Tosylate | Pd(OAc)₂ (0.1) | L2 | K₃PO₄ | t-AmOH | 110 | 12 | >95 |
Table 2: Nickel-Catalyzed Coupling of Tolylboronic Acids with Chloroarenes
| Entry | Chloroarene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | NiCl₂ (3) | PPh₃ (6) | K₃PO₄·nH₂O | Toluene | 100 | 24 | 91 |
| 2 | 2-Chlorotoluene | NiCl₂ (3) | PPh₃ (6) | K₃PO₄·nH₂O | Toluene | 100 | 24 | 85 |
| 3 | 4-Chloroanisole | NiCl₂ (3) | PPh₃ (6) | K₃PO₄·nH₂O | Toluene | 100 | 24 | 88 |
Experimental Protocols
Below are detailed protocols for representative Suzuki-Miyaura cross-coupling reactions using this compound.
General Experimental Workflow
Figure 2: General workflow for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Palladium-Catalyzed Coupling of an Aryl Bromide with this compound[8]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Palladium(II) chloride (PdCl₂) (0.04 mmol, 4 mol%)
-
3 M Lithium chloride (LiCl) aqueous solution (1 mL)
-
Isopropanol (i-PrOH) and Water (1:1, 1 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
Procedure:
-
To a 100-mL round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the isopropanol/water solvent mixture (1 mL), palladium(II) chloride (4 mol%), and 3 M LiCl solution (1 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Wash the combined organic layers with deionized water (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 9:1 v/v) to obtain the desired biaryl.
Protocol 2: Synthesis of a Biaryl using an Aryl Halide and this compound in a Biphasic System[9]
Materials:
-
Aryl halide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equiv.)
-
2 M Sodium carbonate (Na₂CO₃) solution (10 mL)
-
Toluene/Dioxane (4:1, 10 mL)
-
Reaction vessel suitable for heating under inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and PdCl₂(dppf) (0.1 equiv.).
-
Add the toluene/dioxane solvent mixture (10 mL) and the 2 M Na₂CO₃ solution (10 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to 85 °C with vigorous stirring under a nitrogen atmosphere for 4 hours.
-
After cooling to room temperature, filter the mixture through celite.
-
Separate the organic layer from the filtrate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the biaryl product.
Applications in Drug Development
The synthesis of biaryls using this compound is of significant interest in drug discovery and development. The biaryl scaffold is present in numerous approved drugs and clinical candidates. The ability to introduce a 2-methylphenyl group can influence the molecule's conformation, metabolic stability, and receptor binding affinity. For example, biaryl analogs synthesized via Suzuki-Miyaura coupling have been investigated as anti-inflammatory and analgesic agents.[5]
Conclusion
This compound is a valuable building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and should be optimized for each specific substrate pair. The provided protocols offer a starting point for developing robust and efficient synthetic routes to a wide range of biaryl molecules for various applications in research and industry.
References
- 1. This compound | 16419-60-6 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
The Role of 2-Tolylboronic Acid in Medicinal Chemistry and Drug Discovery: Applications and Protocols
Introduction
2-Tolylboronic acid, also known as 2-methylphenylboronic acid, is a versatile organoboron compound that has emerged as a valuable building block in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures. This powerful synthetic tool has enabled the synthesis of numerous biologically active compounds, including enzyme inhibitors and fungicides, underscoring the significance of this compound in the development of new therapeutic agents and agrochemicals.
Application Notes
Synthesis of Biaryl and Heteroaryl Scaffolds
The paramount application of this compound in medicinal chemistry is its role as a key coupling partner in the Suzuki-Miyaura reaction. This reaction allows for the efficient synthesis of biaryl and heteroaryl moieties, which are prevalent structural motifs in many marketed drugs and clinical candidates. The introduction of the 2-methylphenyl group can influence the pharmacological properties of a molecule by altering its conformation, lipophilicity, and metabolic stability.
Key Applications:
-
Enzyme Inhibitors: Biaryl structures are often found at the core of enzyme inhibitors, where they can engage in crucial interactions with the enzyme's active site. For instance, compounds synthesized using this compound have been investigated as potential inhibitors of enzymes such as farnesyl pyrophosphate synthase (FPPS) and β-lactamases.
-
Fungicides: A prominent example of the industrial application of this chemistry is in the synthesis of the fungicide Boscalid. The core structure of Boscalid features a biphenyl linkage that is constructed via a Suzuki-Miyaura coupling reaction.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors
The mevalonate pathway is a critical metabolic pathway responsible for the production of isoprenoids, which are essential for various cellular processes. Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in this pathway, and its inhibition has been a target for the development of drugs to treat bone diseases and cancer.[1][2][3] Compounds incorporating a biaryl scaffold, which can be synthesized using this compound, have been explored as FPPS inhibitors. The 2-methylphenyl group can contribute to the binding affinity and selectivity of these inhibitors.
β-Lactamase Inhibitors
Bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, is a major global health concern. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a crucial strategy to combat this resistance. Boronic acid derivatives have been investigated as transition-state analog inhibitors of serine β-lactamases. While not a direct therapeutic, this compound can be used to synthesize more complex molecules that may exhibit inhibitory activity against these enzymes.
Quantitative Data
The following tables summarize quantitative data for reactions involving this compound and the biological activity of resulting compounds.
Table 1: Suzuki-Miyaura Coupling Reaction Yields with this compound
| Aryl Halide Partner | Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ / K₂CO₃ | Toluene | 100 | - | 89 | [4] |
| 2-Bromo-m-xylene | Pd(OAc)₂ / PPh₃ / K₃PO₄ | Toluene | 80 | 5 | 84 | [4] |
| 2-Bromophenol (analogous reaction) | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | High | [5] |
Table 2: Biological Activity of Compounds Synthesized via Suzuki-Miyaura Coupling
| Compound | Target | Biological Activity (IC₅₀/EC₅₀) | Fungal Species | Reference |
| Boscalid | Succinate Dehydrogenase (SDH) | 0.05 - 0.2 µg/mL | Botrytis cinerea | [6][7] |
| Boscalid | Succinate Dehydrogenase (SDH) | 0.1 - 0.5 µg/mL | Alternaria spp. | [6] |
| Boscalid Analog (N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide 7s) | Porcine SDH | 0.014 µM (IC₅₀) | - | [8][9][10] |
| Boscalid Analog (Silicon-containing carboxamide 3a) | SDH | 8.70 mg/L (IC₅₀) | - | [11] |
| Boscalid Analog (Silicon-containing carboxamide 4l) | - | 0.52 mg/L (EC₅₀) | Rhizoctonia solani | [11] |
| Boscalid Analog (Silicon-containing carboxamide 4o) | - | 0.054 mg/L (EC₅₀) | Sclerotinia sclerotiorum | [11] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 90 °C using a heating mantle or oil bath and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Synthesis of 9-Benzyl-6-(2-methylphenyl)purine
This protocol is adapted from a literature procedure for the synthesis of a specific heteroaryl compound.[4]
Materials:
-
9-Benzyl-6-chloropurine (0.122 g, 0.5 mmol)
-
This compound (0.102 g, 0.75 mmol)
-
Anhydrous potassium carbonate (0.086 g, 0.625 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.014 g, 0.012 mmol)
-
Toluene (5 mL)
-
Argon-purged flask with septum
-
Magnetic stirrer and heating mantle
Procedure:
-
To an argon-purged flask containing 9-benzyl-6-chloropurine, this compound, and anhydrous potassium carbonate, add tetrakis(triphenylphosphine)palladium(0).
-
Add toluene (5 mL) through a septum.
-
Stir the mixture under argon at 100 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through Celite.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by chromatography on silica gel (eluent: CHCl₃–MeOH, 98:2).
-
The crude product can be further purified by crystallization from CH₂Cl₂–heptane to yield the final product.
Mandatory Visualizations
References
- 1. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the mevalonate pathway to override chemoresistance and promote the immunogenic demise of cancer cells: Killing two birds with one stone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Ligand Effects on the Reactivity of 2-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols on the effects of various ligands on the reactivity of 2-tolylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Due to the steric hindrance imposed by the ortho-methyl group, the choice of ligand is critical for achieving high efficiency and yield in couplings involving this compound. This guide summarizes the performance of different classes of ligands, including phosphines and N-heterocyclic carbenes (NHCs), and provides detailed experimental procedures to aid in reaction optimization and execution.
Introduction: The Challenge of Sterically Hindered Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and relatively mild reaction conditions. However, the efficiency of this reaction can be significantly diminished when employing sterically hindered coupling partners, such as this compound. The ortho-methyl group can impede crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.
The selection of an appropriate ancillary ligand for the palladium catalyst is paramount to overcoming these steric challenges. The ligand's electronic and steric properties directly influence the catalyst's activity, stability, and selectivity. Bulky and electron-rich ligands are often required to promote the formation of the active monoligated palladium species and to facilitate the otherwise slow steps of the catalytic cycle.
Ligand Classes and Their Effects on this compound Reactivity
Phosphine Ligands
Phosphine ligands are the most extensively studied class of ligands for the Suzuki-Miyaura reaction. For sterically demanding substrates like this compound, bulky and electron-rich monophosphine ligands, particularly the Buchwald-type biarylphosphines, have demonstrated superior performance.
-
Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos are characterized by a biaryl backbone and a bulky, electron-donating dialkyl- or dicycloalkylphosphino group. This architecture creates a sterically demanding environment around the palladium center, which promotes the reductive elimination step and stabilizes the active catalytic species. The increased electron density on the palladium, imparted by these ligands, is also thought to facilitate the oxidative addition of less reactive aryl chlorides.
-
Other Phosphine Ligands: While less common for such challenging couplings, other phosphines like tri(tert-butyl)phosphine (P(tBu)₃) and tricyclohexylphosphine (PCy₃) have also been employed. Their large cone angles and strong electron-donating abilities can enhance catalytic activity.
A significant side reaction with sterically hindered boronic acids is protodeboronation, where the boronic acid reacts with water or other protic species, leading to the formation of toluene and reducing the yield of the desired cross-coupled product. The choice of ligand can influence the rate of this undesirable pathway.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a powerful class of ligands for cross-coupling reactions. They are typically stronger σ-donors than phosphines, forming very stable palladium complexes. This strong M-L bond can enhance catalyst stability and longevity. For sterically hindered couplings, NHC ligands with bulky N-aryl substituents (e.g., IPr, IMes) are often employed to create the necessary steric pressure to drive the reaction forward. The electronic nature of the NHC ligand can be tuned to enhance the rate of oxidative addition.[1]
Quantitative Data on Ligand Performance
The following tables summarize the performance of various ligands in the Suzuki-Miyaura coupling of this compound with different aryl halides. Note that direct comparison between entries can be challenging due to variations in reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | [N,O] ligand | Preformed Pd(II) complex | Na₂CO₃ | Toluene/H₂O | 60 | 24 | 94 (NMR) | [2] |
| 2 | 5-Bromoindole | sSPhos | Pd(OAc)₂ | K₂CO₃ | H₂O/MeCN | 37 | 18 | >92 (isolated) | An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals |
| 3 | 2-Bromo-m-xylene | Triazole Appended Phosphine | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 12 | 85 (isolated) | Suzuki–Miyaura coupling of 2‐bromo‐m‐xylene and o‐tolylboronic acid by... |
Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | P(tBu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 24 | High | The effectiveness of sterically hindered, electron-rich ligands can be seen in the fact that highly electron-rich aryl chlorides can now be made to couple with boronic acids in good yield. For example, Fu showed that 4-methoxychlorobenzene can be reacted with phenyl boronic acid using P(tBu)3 and Pd2(dba)3 in excellent yield (Scheme 1.2). |
| 2 | 2-Chloropyridine | PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | High | Fortunately, electron-rich, sterically hindered phosphine ligands prove highly effective in the SMC reaction of such systems. Fu has shown that tricyclohexylphosphine is an effective ligand in such couplings. For example, 3-pyridyl boronic acid can be coupled with 2-chloropyridine in excellent yield using a combination of Pd2(dba)3 and PCy3 with potassium phosphate as base and dioxane/water as solvent (Scheme 1.5). |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. The ligand (L) plays a crucial role in each of these steps.
Experimental Workflow for Ligand Screening
A typical workflow for screening different ligands for the Suzuki-Miyaura coupling of this compound involves parallel synthesis, followed by analysis to determine the reaction yield.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be adapted and optimized for specific substrates.
Protocol for Suzuki-Miyaura Coupling using a Buchwald-type Phosphine Ligand
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., SPhos)
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane) (5 mL)
-
Degassed water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in 1 mL of the anhydrous solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining anhydrous solvent (4 mL) and degassed water (1 mL) to the reaction vessel.
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Ligand
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Imidazolium salt (NHC precursor) (e.g., IPr·HCl)
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., dioxane) (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the imidazolium salt (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent (2 mL) and the base (K₃PO₄, 2.0 mmol).
-
Stir the mixture at room temperature for 20-30 minutes to allow for in situ generation of the Pd-NHC complex.
-
Add the aryl chloride (1.0 mmol) and this compound (1.5 mmol) to the reaction vessel.
-
Add the remaining anhydrous solvent (3 mL).
-
Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up and purify the product as described in protocol 5.1.
Conclusion
The successful Suzuki-Miyaura cross-coupling of the sterically hindered this compound is highly dependent on the judicious selection of the palladium catalyst's ancillary ligand. Bulky and electron-rich phosphine ligands, particularly those of the Buchwald-type, and N-heterocyclic carbenes with sterically demanding substituents have proven to be effective in promoting this challenging transformation. The provided protocols offer a starting point for the development of efficient and high-yielding coupling reactions involving this compound, which is a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. Further optimization of reaction parameters such as base, solvent, and temperature is often necessary to achieve optimal results for a specific substrate combination.
References
Application Notes and Protocols for the Scale-Up of Reactions Involving 2-Tolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tolylboronic acid is a versatile and widely used reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. As drug candidates and other valuable compounds progress from laboratory-scale synthesis to pilot plant and commercial production, the scale-up of reactions involving this compound presents unique challenges. This document provides detailed application notes and a general protocol for the successful scale-up of these critical reactions, focusing on safety, process optimization, and product purity.
The Suzuki-Miyaura coupling is a robust and scalable reaction, making it a preferred method in industrial applications. A notable example includes its use in the synthesis of intermediates for pharmaceuticals on scales as large as 80 kilograms, achieving high yields.[1] This highlights the industrial relevance and potential for large-scale production involving boronic acids.
Key Considerations for Scale-Up
Scaling up chemical reactions from grams to kilograms requires careful consideration of several factors that may not be prominent at the laboratory scale. These include:
-
Reaction Kinetics and Thermodynamics: Heat transfer becomes a critical issue at larger scales. Exothermic reactions must be carefully controlled to prevent thermal runaways.
-
Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots," uneven reaction progress, and the formation of impurities. The choice of reactor and agitator design is crucial.
-
Reagent Addition Strategy: The order and rate of reagent addition can significantly impact the reaction outcome and impurity profile.[2]
-
Work-up and Product Isolation: Procedures that are straightforward on a small scale, such as extractions and chromatography, can be challenging and time-consuming at a larger scale. Crystallization is often the preferred method for purification in industrial settings.
-
Impurity Profile and Removal: The types and quantities of impurities may differ between lab-scale and large-scale reactions. Identifying and controlling these impurities is essential for meeting regulatory requirements. A significant challenge in Suzuki-Miyaura couplings is the removal of residual palladium from the final product.[3][4]
-
Safety: Handling large quantities of chemicals necessitates a thorough understanding of their hazards and the implementation of appropriate safety protocols. This compound can cause skin and serious eye irritation, as well as respiratory irritation.[5]
Experimental Protocol: Kilogram-Scale Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a 1-kilogram scale. Note: This is a representative protocol and must be optimized for the specific substrates and equipment being used. A thorough risk assessment should be conducted before commencing any large-scale reaction.
Materials and Equipment:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, NaHCO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, water)
-
Glass-lined or stainless steel reactor with temperature control, inert atmosphere capabilities, and an appropriate agitation system.
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Drying oven
Safety Precautions:
-
Conduct the reaction in a well-ventilated area or a fume hood suitable for large-scale work.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7][8] For handling large quantities of powders, a respirator may be necessary to avoid inhaling dust.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[8]
-
Ground all equipment to prevent static discharge, especially when working with flammable solvents.
Reaction Workflow Diagram:
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean and dry.
-
Inert the reactor by purging with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Set the reactor jacket temperature to the desired initial temperature (e.g., 20 °C).
-
-
Reagent Charging:
-
Charge the reactor with the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system. The choice of solvent can be critical; for example, using aqueous conditions can be more environmentally friendly and cost-effective.[9]
-
Begin agitation to ensure good mixing.
-
-
Catalyst Addition:
-
Under a strong flow of inert gas, add the palladium catalyst (0.01-1.0 mol%).
-
The charging sequence can be critical. In some cases, pre-mixing the catalyst and ligand before adding the other reagents can be beneficial or detrimental to the reaction outcome.[2]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by in-process controls (IPC) such as TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
If a phase separation occurs, separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
-
Purification:
-
Perform a solvent swap to a suitable solvent for crystallization (e.g., isopropanol, heptane).
-
Concentrate the solution and allow the product to crystallize. Cooling may be necessary.
-
Isolate the product by filtration.
-
Wash the filter cake with a cold solvent to remove impurities.
-
Dry the product under vacuum at a suitable temperature.
-
Data Presentation: Comparison of Reaction Parameters
The following tables summarize typical ranges for key reaction parameters in Suzuki-Miyaura couplings, which should be optimized for each specific reaction.
Table 1: Stoichiometry and Catalyst Loading
| Parameter | Typical Lab Scale | Typical Scaled-Up Range | Rationale for Change on Scale-Up |
| Aryl Halide | 1.0 eq | 1.0 eq | Limiting reagent |
| Boronic Acid | 1.1 - 1.5 eq | 1.05 - 1.2 eq | Cost-effectiveness, ease of removal of excess |
| Base | 2.0 - 3.0 eq | 2.0 - 2.5 eq | Cost, and minimizing side reactions |
| Pd Catalyst | 1 - 5 mol% | 0.01 - 0.5 mol% | Cost, and catalyst efficiency can be higher at scale |
Table 2: Reaction Conditions
| Parameter | Typical Lab Scale | Typical Scaled-Up Conditions | Rationale for Change on Scale-Up |
| Temperature | 25 - 110 °C | 60 - 100 °C | Better heat transfer allows for more consistent temperature control. |
| Reaction Time | 1 - 24 h | 4 - 12 h | Optimized conditions and efficient mixing can reduce reaction times. |
| Solvent | Anhydrous organic solvents | Toluene, 2-MeTHF, aqueous systems | Safety (higher flash points), cost, and environmental considerations. |
Signaling Pathway and Logical Relationship Diagrams
Catalytic Cycle of Suzuki-Miyaura Coupling:
Decision Tree for Scale-Up Troubleshooting:
Conclusion
The scale-up of reactions involving this compound, particularly Suzuki-Miyaura cross-couplings, is a well-established and industrially viable process. Success at the kilogram scale and beyond hinges on a thorough understanding of reaction kinetics, mass and heat transfer, and potential safety hazards. Careful process development and optimization, focusing on factors such as reagent stoichiometry, catalyst loading, solvent selection, and work-up procedures, are paramount to achieving a safe, efficient, and economical manufacturing process. The protocols and guidelines presented here offer a solid foundation for researchers and drug development professionals to navigate the challenges of scaling up these important chemical transformations.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.dk [fishersci.dk]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
One-Pot Synthesis Procedures Involving 2-Tolylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for one-pot synthesis procedures featuring 2-tolylboronic acid. These methods offer efficient and atom-economical routes to valuable chemical structures, including biaryls and complex heterocyclic systems, which are of significant interest in pharmaceutical and materials science research. The protocols outlined below are designed to be clear, reproducible, and scalable for laboratory applications.
Application Note 1: One-Pot, Two-Step Borylation/Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol details a highly efficient microwave-assisted, one-pot, two-step method for the synthesis of biaryl compounds. The initial step involves the in-situ generation of a boronic ester from an aryl halide, which then undergoes a Suzuki-Miyaura cross-coupling reaction with a second aryl halide. While this specific protocol generates the boronic species in the first step, it represents a powerful one-pot strategy for accessing unsymmetrical biaryls and is adaptable for use with this compound in the second step if the initial aryl halide is chosen to generate the desired complementary fragment.
Reaction Scheme:
Experimental Protocol
This optimized protocol is adapted from a microwave-assisted method for the synthesis of various bi- and poly-aryl scaffolds.[1]
Materials:
-
Aryl Halide 1 (e.g., 1-bromo-4-chlorobenzene)
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
Aryl Halide 2 (e.g., 2-bromotoluene, which would be analogous to using this compound in the second step)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base 1 (e.g., KOAc)
-
Base 2 (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane)
-
Microwave Reactor
Procedure:
-
Borylation Step:
-
To a microwave reaction vial, add aryl halide 1 (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), and KOAc (3.0 equiv.).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.5 M with respect to the aryl halide.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 45 minutes.
-
-
Suzuki-Miyaura Coupling Step:
-
After the borylation step is complete, cool the reaction vial to room temperature.
-
Carefully open the vial and add aryl halide 2 (1.0 equiv.) and an aqueous solution of Na₂CO₃ (2.0 equiv.).
-
Reseal the vial and return it to the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
-
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various biaryl compounds using a similar one-pot borylation/Suzuki protocol.
| Aryl Halide 1 | Aryl Halide 2 | Catalyst | Base System | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1-bromo-4-fluorobenzene | 3-bromopyridine | Pd(PPh₃)₄ | KOAc / Na₂CO₃ | Dioxane | 120 | 45 + 30 | 85 | [1] |
| 1-bromo-3-methoxybenzene | 4-bromobenzonitrile | Pd(PPh₃)₄ | KOAc / Na₂CO₃ | Dioxane | 120 | 45 + 30 | 92 | [1] |
| 1-chloro-4-iodobenzene | 2-bromopyridine | Pd(PPh₃)₄ | KOAc / Na₂CO₃ | Dioxane | 120 | 45 + 30 | 78 | [1] |
Experimental Workflow Diagram
Caption: One-pot, two-step synthesis of biaryls.
Application Note 2: One-Pot, Three-Component Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles
This protocol describes a green and highly efficient one-pot, three-component synthesis of bridgehead bicyclo[4.4.0]boron heterocycles via microwave-assisted irradiation. This reaction combines an anthranilic acid, a salicylaldehyde, and an arylboronic acid, such as this compound, in an environmentally friendly solvent system.[2]
Reaction Scheme:
Experimental Protocol
Materials:
-
Anthranilic Acid derivative (1.0 equiv.)
-
Salicylaldehyde derivative (1.0 equiv.)
-
This compound (1.5 equiv.)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Microwave Reactor
Procedure:
-
Reaction Setup:
-
In a microwave reaction vial, combine the anthranilic acid (1 mmol), salicylaldehyde (1 mmol), and this compound (1.5 mmol).
-
Add a solvent mixture of H₂O:EtOH (3:1, 2 mL).
-
Seal the vial securely.
-
-
Microwave Irradiation:
-
Place the sealed vial into the microwave reactor.
-
Irradiate the mixture at 150 °C for 1 hour.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature. A precipitate should form.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid sequentially with ethyl acetate (5 x 1 mL) and petroleum ether (2 x 1 mL).
-
Dry the purified product under vacuum.
-
Quantitative Data Summary
The following table presents data for the synthesis of various bicyclo[4.4.0]boron heterocycles using this one-pot, microwave-assisted method. Yields are reported to be in the excellent range of 85-99%.[2]
| Anthranilic Acid | Salicylaldehyde | Arylboronic Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Anthranilic acid | Salicylaldehyde | Phenylboronic acid | EtOH/H₂O (1:3) | 150 | 1 | 99 | [2] |
| 5-Bromoanthranilic acid | Salicylaldehyde | Phenylboronic acid | EtOH/H₂O (1:3) | 150 | 1 | 95 | [2] |
| Anthranilic acid | 5-Bromosalicylaldehyde | Phenylboronic acid | EtOH/H₂O (1:3) | 150 | 1 | 92 | [2] |
| 5-Chloroanthranilic acid | 5-Chlorosalicylaldehyde | Phenylboronic acid | EtOH/H₂O (1:3) | 150 | 1 | 88 | [2] |
Experimental Workflow Diagram
Caption: One-pot synthesis of boron heterocycles.
Application Note 3: Nickel-Catalyzed One-Pot Suzuki-Miyaura Cross-Coupling of this compound with Aryl Chlorides
This protocol outlines a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds from this compound and various aryl chlorides. Nickel catalysis provides a cost-effective alternative to palladium for the activation of typically less reactive aryl chlorides.[3]
Reaction Scheme:
Experimental Protocol
Materials:
-
Aryl Chloride (1.0 equiv.)
-
This compound (1.3 equiv.)
-
Nickel Catalyst (e.g., NiCl₂)
-
Ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., K₃PO₄·nH₂O)
-
Solvent (e.g., Toluene)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add NiCl₂ (3 mol%), PPh₃ (6 mol%), and K₃PO₄·nH₂O (2.6 equiv.).
-
Add the aryl chloride (1.0 equiv.) and this compound (1.3 equiv.).
-
Add anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at a temperature between 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
-
Quantitative Data Summary
The following table provides representative data for the nickel-catalyzed cross-coupling of tolylboronic acids with chloroarenes.
| Aryl Chloride | Tolylboronic Acid Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | p-Tolylboronic acid | NiCl₂/PPh₃ | K₃PO₄·nH₂O | Toluene | 100 | 95 | [3] |
| 4-Chloroanisole | p-Tolylboronic acid | NiCl₂/PPh₃ | K₃PO₄·nH₂O | Toluene | 100 | 92 | [3] |
| 2-Chlorotoluene | p-Tolylboronic acid | NiCl₂/PPh₃ | K₃PO₄·nH₂O | Toluene | 100 | 85 | [3] |
| 4-Chlorobenzonitrile | m-Tolylboronic acid | NiCl₂/PPh₃ | K₃PO₄·nH₂O | Toluene | 80 | 98 | [3] |
Logical Relationship Diagram
Caption: Nickel-catalyzed one-pot biaryl synthesis.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficient Catalytic Coupling of 2-Tolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient Suzuki-Miyaura cross-coupling of 2-tolylboronic acid with various aryl halides and triflates. The sterically hindered nature of this compound presents unique challenges, necessitating carefully selected catalytic systems to achieve high yields and efficient conversion. These notes summarize effective catalyst systems, present quantitative data for comparison, and offer detailed protocols for practical implementation in a laboratory setting.
Introduction to Catalytic Systems
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. However, substrates with significant steric hindrance, such as this compound, can impede the reaction, leading to low yields. The key to overcoming this challenge lies in the selection of an appropriate palladium catalyst and ligand system. Bulky, electron-rich phosphine ligands are often employed to facilitate the crucial transmetalation and reductive elimination steps of the catalytic cycle. Recent advancements have introduced highly effective ligands and precatalysts that demonstrate remarkable activity for coupling sterically demanding substrates.[1][2]
Recommended Catalytic Systems
Several palladium-based catalytic systems have proven effective for the coupling of sterically hindered boronic acids like this compound. The choice of ligand is critical to the success of these transformations.
Key Ligands for Coupling Sterically Hindered Substrates:
-
Buchwald-type Biarylphosphine Ligands: These ligands are characterized by their bulk and electron-rich nature, which promotes the formation of the active monoligated palladium(0) species.[1]
-
Arsa-Buchwald Ligands: Arsenic analogs of Buchwald ligands have shown effectiveness for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[1]
-
Biaryl Phosphacycle Ligands: These ligands have demonstrated high efficiency in couplings involving deactivated and sterically hindered aryl chlorides.[2]
-
Tri-tert-butylphosphine (P(t-Bu)3): This bulky and electron-rich monophosphine ligand is highly effective for a wide range of Suzuki couplings, including those with aryl chlorides, at room temperature.[3][4]
-
Tricyclohexylphosphine (PCy3): Another bulky phosphine ligand that is particularly effective for the coupling of aryl triflates.[3][4]
Common Palladium Precatalysts:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Specifically designed precatalysts that form the active catalytic species under mild conditions, which is beneficial for unstable boronic acids.[5]
Data Presentation: Comparative Performance of Catalytic Systems
The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings involving sterically hindered substrates, providing a basis for catalyst system selection.
Table 1: Ligand Effects on the Coupling of Sterically Hindered Substrates
| Ligand/Catalyst System | Aryl Halide/Triflate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorophenyl triflate | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane | RT | 12 | >98 | [3] |
| Pd(OAc)₂ / PCy₃ | 4-Chlorophenyl triflate | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane | RT | 12 | <5 (Cl coupling), >98 (OTf coupling) | [3] |
| Pd / BI-DIME | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | K₃PO₄ | Toluene | 110 | 12 | 31 | [6] |
| Pd / AntPhos | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | K₃PO₄ | Toluene | 110 | 12 | >95 | [6] |
Table 2: General Conditions for Suzuki-Miyaura Coupling
| Catalyst Loading | Base | Solvent System | General Temperature Range | Typical Reaction Time |
| 0.1 - 2 mol % Pd | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | Toluene, Dioxane, THF, t-AmOH | Room Temperature to 110 °C | 2 - 24 hours |
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This protocol is a general starting point and can be optimized by screening different ligands, bases, and solvents.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol %)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol %) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL), degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add palladium(II) acetate (0.02 mmol) and the phosphine ligand (e.g., triphenylphosphine, 0.08 mmol) to the flask.
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[7]
-
Heat the reaction mixture to 90 °C using a heating mantle or oil bath and maintain this temperature for 12 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[7]
-
Combine the organic layers and wash with brine (15 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Throughput Screening of Reaction Conditions
For optimizing the coupling of a new substrate, a high-throughput screening approach can be employed using a 24-well reaction block.
Materials:
-
KitAlysis™ 24-Well Reaction Block or similar apparatus
-
Aryl halide and this compound
-
A selection of palladium precatalysts and ligands
-
A selection of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
A selection of solvents (e.g., toluene, dioxane, THF)
-
Inertion box for setting up reactions under an inert atmosphere
-
HPLC or TLC for analysis
Procedure:
-
Preheat a hot plate to the desired reaction temperature (e.g., 60 °C).
-
Place a new reaction block film on the lid of the 24-well reaction block.
-
Inside an inertion box, weigh the aryl halide and this compound directly into the reaction vials.
-
Add the designated palladium precatalyst, ligand, and base to each corresponding vial according to a pre-designed experimental array.
-
Add the chosen solvent to each vial.
-
Seal the reaction block, remove it from the inertion box, and place it on the preheated hot plate.
-
Stir the reactions at a constant rate (e.g., 300 rpm) overnight or for the desired reaction time.
-
After the reaction, cool the block and quench the reactions with a suitable solution.
-
Analyze the outcome of each reaction by HPLC or TLC to determine the optimal conditions.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction in the laboratory.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Reactions with 2-Tolylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2-tolylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Suzuki reaction with this compound?
Low yields in Suzuki reactions with this compound are often attributed to a combination of factors related to its steric hindrance and the general sensitivity of the catalytic cycle. Key areas to investigate include:
-
Inefficient Catalytic System: The choice of palladium catalyst and ligand is critical. The steric bulk of the ortho-methyl group on this compound can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Suboptimal Reaction Conditions: Parameters such as the choice of base, solvent, and reaction temperature play a crucial role and must be carefully optimized.
-
Reagent Quality and Stability: The purity and stability of the this compound, aryl halide, catalyst, and ligand are paramount. Degradation of any component can significantly impact the reaction outcome.
-
Competing Side Reactions: Undesired reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.
Q2: How does the steric hindrance of this compound specifically affect the reaction?
The ortho-methyl group on this compound introduces significant steric bulk around the boron center. This can:
-
Slow Down Transmetalation: The transfer of the tolyl group from the boron atom to the palladium center can be sterically hindered, slowing down this key step in the catalytic cycle.
-
Inhibit Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium catalyst, can also be impeded by the steric clash between the bulky coupling partners.
To overcome these steric challenges, the use of bulky, electron-rich phosphine ligands is often necessary. These ligands can stabilize the palladium center and promote the desired catalytic steps.
Q3: What are the most common side reactions with this compound and how can I minimize them?
The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This is a common decomposition pathway for boronic acids.
-
Homocoupling: This is the coupling of two molecules of this compound to form 2,2'-bitolyl.
-
Solution: This side reaction is often promoted by the presence of oxygen.[2] Therefore, it is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Using a direct Pd(0) catalyst source, such as Pd(PPh₃)₄, can also help minimize homocoupling that can occur during the in-situ reduction of Pd(II) precatalysts.
-
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider trying a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle). Ensure proper degassing to prevent catalyst oxidation.[1] |
| Inappropriate Ligand | For sterically hindered substrates like this compound, bulky and electron-rich ligands are often required. Screen ligands such as SPhos, XPhos, or RuPhos.[2] |
| Incorrect Base | The base is critical for activating the boronic acid. For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2] |
| Suboptimal Solvent | The solvent must solubilize all reaction components. Common choices include toluene, dioxane, THF, and DMF, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[2] |
| Low Reaction Temperature | Many Suzuki couplings, especially with challenging substrates, require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1] |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion. |
| Poor Reagent Quality | Ensure this compound and the aryl halide are pure. Impurities can poison the catalyst. Use freshly opened or purified reagents. |
Issue 2: Formation of Significant Byproducts
If your desired product is contaminated with significant amounts of byproducts, refer to the following table:
| Observed Byproduct | Possible Cause | Recommended Solution |
| Homocoupling Product (2,2'-bitolyl) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2] |
| Protodeboronation Product (Toluene) | Decomposition of this compound. | Use anhydrous conditions and milder bases (e.g., KF, K₃PO₄). Consider converting the boronic acid to a more stable pinacol ester.[1][2] |
| Dehalogenated Aryl Starting Material | Side reaction at the palladium center. | Screen different phosphine ligands, as some are more prone to inducing dehalogenation. Ensure the purity of all reagents. |
Quantitative Data Summary
Optimizing reaction conditions is key to achieving high yields. The following table summarizes the reported yield for a Suzuki reaction involving this compound under specific conditions.
Table 1: Reported Yield for the Suzuki Coupling of 4-bromoacetophenone with this compound
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd complex (1) | [N,O] ligand | Na₂CO₃ | 2-MeTHF/H₂O (9:1) | RT | 1 | 94 (NMR Conversion) |
This data is from a specific study and serves as a reference point. Optimal conditions may vary depending on the specific aryl halide used.
Experimental Protocols
Below is a detailed experimental protocol for a Suzuki-Miyaura coupling reaction with this compound. This protocol should be adapted and optimized for your specific substrates.
General Protocol for the Suzuki Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive flow of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.[3]
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your Suzuki reaction, the following workflow diagram outlines a logical troubleshooting sequence.
Caption: A flowchart for troubleshooting low yields in Suzuki reactions.
This guide is intended to provide a starting point for overcoming challenges with Suzuki reactions of this compound. Successful outcomes will often depend on careful optimization of the reaction parameters for each specific substrate combination.
References
Technical Support Center: 2-Tolylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 2-Tolylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound in experimental settings, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling .[1][2] Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, leading to toluene as a byproduct.[1] Homocoupling is the dimerization of two molecules of this compound to form 2,2'-dimethylbiphenyl.[2][3]
Q2: What factors contribute to the instability of this compound?
A2: this compound can be susceptible to decomposition, particularly through protodeboronation. This process is influenced by factors such as elevated temperatures, the presence of aqueous/protic solvents, and the pH of the reaction medium.[4][5] Both acidic and basic conditions can promote protodeboronation.[1] For storage, it is recommended to keep it in a sealed container at room temperature, protected from light in a dry, ventilated environment to ensure its stability.[6]
Q3: How does the steric hindrance of the ortho-methyl group in this compound affect its reactivity?
A3: The ortho-methyl group introduces steric hindrance, which can slow down the rate of the desired cross-coupling reaction. This steric bulk can impede the transmetalation step in the Suzuki-Miyaura catalytic cycle. Consequently, optimizing reaction conditions with appropriate ligands and longer reaction times may be necessary to achieve high yields.
Q4: Can I use this compound directly, or are more stable derivatives recommended?
A4: While this compound is widely used, for reactions that are sensitive to protodeboronation or require slow release of the boronic acid, more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can be advantageous.[7] These derivatives can minimize side reactions by maintaining a low concentration of the free boronic acid in the reaction mixture.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
Low conversion of starting materials is a frequent challenge. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
| Potential Cause | Recommended Action | Rationale |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and ligand. Consider pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or use a Pd(II) source with a suitable phosphine ligand that can reduce it in situ. For sterically hindered substrates, consider bulky, electron-rich ligands like Buchwald's SPhos or XPhos. | The active catalytic species is Pd(0). Pd(II) precatalysts need to be reduced, and this process can be inefficient. Phosphine ligands are prone to oxidation, which deactivates the catalyst.[8] |
| Suboptimal Temperature | Cautiously increase the reaction temperature. A typical range for Suzuki couplings is 80-110 °C.[5] | Higher temperatures can overcome the activation energy barrier, especially for sterically hindered substrates. However, excessive heat can accelerate side reactions.[4] |
| Presence of Oxygen | Ensure rigorous degassing of solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using freeze-pump-thaw cycles.[8] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promotes homocoupling.[3][9][10] |
| Incorrect Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). The base is crucial for the transmetalation step. | The choice of base and solvent significantly impacts the solubility of reagents and the reaction kinetics. A stronger or more soluble base may be required.[11] |
| This compound Instability | Use fresh this compound or consider using a more stable derivative like a pinacol ester.[7] Monitor the reaction closely and avoid prolonged reaction times.[5] | This compound can undergo protodeboronation, especially at higher temperatures and in the presence of water, reducing its effective concentration.[5] |
Issue 2: Significant Formation of 2,2'-Dimethylbiphenyl (Homocoupling Byproduct)
The presence of the homocoupled dimer complicates purification and reduces the yield of the desired product.
Mechanism of Palladium-Catalyzed Homocoupling
Caption: The key role of oxygen in initiating the homocoupling cascade.[3][9]
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7] | Oxygen reacts with the Pd(0) catalyst to form a palladium-peroxo complex, which is a key intermediate in the homocoupling mechanism.[3][9] |
| Use of Pd(II) Precatalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[8] | Pd(II) species can directly promote the oxidative coupling of two boronic acid molecules. Using a Pd(0) source bypasses the need for in-situ reduction, which can sometimes lead to homocoupling.[2] |
| High Boronic Acid Concentration | Consider the slow addition of this compound to the reaction mixture or use a slow-release derivative like a MIDA boronate.[8] | Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling. |
Illustrative Data on the Effect of Degassing on Homocoupling
The following table, adapted from experimental data on Suzuki reactions, highlights the critical importance of thorough deoxygenation.
| Entry | Reactor Inerting Method | Homocoupling Byproduct (%) |
| 1 | Brief N₂ Headspace Sweep | 3.1 - 4.1 |
| 2 | N₂ Subsurface Sparge (30-60 min) | <0.1 |
| Data adapted from a study on suppressing homocoupling in a Suzuki reaction, illustrating a general trend.[12] |
Issue 3: Formation of Toluene (Protodeboronation Byproduct)
The loss of the boronic acid functional group leads to the formation of toluene, reducing the availability of the key reagent for the cross-coupling reaction.
Factors Influencing Protodeboronation
Caption: Key factors that accelerate the rate of protodeboronation.[1][5]
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | Reduce the reaction temperature. Optimize for the lowest temperature that provides a reasonable reaction rate.[5] | Protodeboronation is often accelerated at elevated temperatures. A balance must be struck between the desired reaction rate and the rate of this side reaction.[4] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed or the product formation plateaus.[5] | Longer exposure to the reaction conditions increases the extent of protodeboronation. |
| Presence of Protic Solvents (e.g., Water) | While some water is often necessary, especially with inorganic bases, minimize the amount of water or use anhydrous solvents with a suitable base if possible. | Water acts as the proton source for the protodeboronation reaction.[5] |
| Inappropriate pH | Screen different bases. The choice of base can significantly affect the pH of the reaction mixture and the rate of protodeboronation. | The rate of protodeboronation is pH-dependent. For some boronic acids, the reaction is faster under basic conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv), finely powdered and dried.
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v), degassed.
-
-
Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the deoxygenated solvent via syringe.
-
Sparge the resulting suspension with a subsurface stream of argon or nitrogen for an additional 20-30 minutes while stirring.
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium catalyst to the reaction flask.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Tolylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2-Tolylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common issues include low product yield, incomplete conversion of starting materials, and the formation of side products. These problems often stem from suboptimal reaction parameters, reagent quality, or the inherent instability of the boronic acid.
Q2: How can I improve the stability of my this compound?
A2: Boronic acids can be susceptible to degradation, particularly through protodeboronation. To enhance stability, consider the following:
-
Use freshly purchased or recrystallized this compound.
-
Consider using more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, which can release the boronic acid slowly under reaction conditions.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the presence of water or acidic conditions. To minimize it:
-
Use anhydrous solvents and ensure all reagents are dry.
-
Employ milder reaction conditions if possible.
-
The use of more stable boronic acid derivatives, like pinacol esters, can also mitigate this issue.
Q4: What causes the formation of homocoupling byproducts, and how can it be prevented?
A4: Homocoupling, the coupling of two this compound molecules, is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling catalyzed by palladium.[1] To prevent this:
-
Ensure a rigorous degassing procedure for your solvent and reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1]
-
Using a Pd(0) source, such as Pd(PPh₃)₄, can help mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
Troubleshooting Guide
Problem 1: Low Product Yield or Incomplete Reaction
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Quality of this compound | Use fresh, high-purity this compound. Consider recrystallization if purity is questionable. For long-term stability, convert it to a more stable derivative like a pinacol ester. |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a reliable precatalyst. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[1] |
| Suboptimal Base | The choice and amount of base are critical for activating the boronic acid.[2][3][4] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. |
| Inappropriate Solvent | The solvent plays a crucial role in the reaction. Common choices include toluene, dioxane, and THF, often with the addition of water.[1] The optimal solvent system depends on the specific substrates and reaction conditions. |
| Insufficient Temperature | Many Suzuki couplings require heating. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition and increased side reactions.[1] |
| Presence of Oxygen | Oxygen can deactivate the Pd(0) catalyst.[1] Thoroughly degas all solvents and the reaction mixture before starting the reaction and maintain an inert atmosphere (Argon or Nitrogen) throughout. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxygen in the Reaction Mixture | As mentioned, oxygen is a primary culprit for homocoupling.[1] Implement rigorous degassing procedures. |
| In-situ Reduction of Pd(II) Catalyst | The process of reducing a Pd(II) precatalyst can sometimes consume the boronic acid and lead to homocoupling.[1] Starting with a Pd(0) catalyst source like Pd(PPh₃)₄ can circumvent this issue.[1] |
| High Catalyst Loading | While sufficient catalyst is necessary, excessively high concentrations can sometimes promote side reactions. Optimize the catalyst loading to find a balance between reaction rate and selectivity. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reagent Preparation:
-
To a dry Schlenk flask, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the outcome of a Suzuki-Miyaura coupling reaction. While the specific results can vary depending on the substrates, these tables offer a general guideline for optimization.
Table 1: Effect of Different Bases on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Toluene/H₂O | 100 | 12 | Good |
| K₃PO₄ | Dioxane | 100 | 8 | Excellent |
| Cs₂CO₃ | THF | 80 | 10 | Excellent |
| Na₂CO₃ | DME/H₂O | 85 | 12 | Good |
Note: "Good" and "Excellent" are qualitative descriptors based on typical outcomes reported in the literature. Actual yields will be substrate-dependent.
Table 2: Effect of Different Solvents on Reaction Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene/H₂O | K₂CO₃ | 100 | 12 | Good |
| Dioxane/H₂O | K₃PO₄ | 100 | 8 | Excellent |
| THF | Cs₂CO₃ | 80 | 10 | Excellent |
| DME/H₂O | Na₂CO₃ | 85 | 12 | Good |
Note: The addition of water to organic solvents is often beneficial for the reaction.[1]
Table 3: Effect of Catalyst Loading on Reaction Yield
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | 1 | Toluene/H₂O | 100 | Moderate |
| Pd(PPh₃)₄ | 3 | Toluene/H₂O | 100 | Good |
| Pd(PPh₃)₄ | 5 | Toluene/H₂O | 100 | Excellent |
Note: Increasing catalyst loading can improve yield and reaction rate up to a certain point, after which it may not be cost-effective or could lead to increased side reactions.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Reactions
Caption: A decision-making flowchart for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
Technical Support Center: Purification Strategies for Products Derived from 2-Tolylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 2-tolylboronic acid, commonly synthesized via Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with products derived from this compound?
A1: The most prevalent impurities in the crude product of a Suzuki-Miyaura coupling reaction involving this compound include:
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.
-
Homocoupling Byproducts: Dimerization of this compound to form 2,2'-dimethylbiphenyl, and homocoupling of the aryl halide partner.
-
Protodeborylation Product: The product of the boronic acid group being replaced by a hydrogen atom (toluene in this case).
-
Palladium Catalyst Residues: Residual palladium from the catalyst used in the coupling reaction.
-
Inorganic Salts: Bases (e.g., carbonates, phosphates) and salts formed during the reaction and workup.
Q2: What are the primary purification strategies for products synthesized using this compound?
A2: The standard purification methods include:
-
Aqueous Workup: This is the initial step to remove inorganic salts, water-soluble impurities, and the majority of the base.
-
Crystallization: An effective method for purifying solid products. The choice of solvent is crucial for obtaining high purity crystals.
-
Column Chromatography: A widely used technique to separate the desired product from closely related impurities based on their differential adsorption to a stationary phase.
-
Acid-Base Extraction: This can be particularly useful for removing unreacted this compound. By washing the organic layer with a basic aqueous solution, the acidic boronic acid can be extracted into the aqueous phase as its boronate salt.[1]
Troubleshooting Guides
Problem 1: My purified product is still contaminated with this compound.
| Potential Cause | Troubleshooting Solution |
| Inefficient Aqueous Workup | Perform an acid-base extraction. Wash the organic solution of your crude product with a mild aqueous base (e.g., 1M NaOH or Na2CO3 solution). This will convert the acidic this compound into its water-soluble boronate salt, which will partition into the aqueous layer.[1] Subsequently, neutralize the aqueous layer and extract with an organic solvent if you wish to recover the boronic acid. |
| Co-elution during Chromatography | Optimize the solvent system for your column chromatography. Since this compound is more polar than many biaryl products, increasing the polarity of the eluent gradually may not be sufficient. Consider using a less polar solvent system initially to elute your desired product first, leaving the boronic acid adsorbed to the silica gel. Alternatively, adding a small amount of a polar solvent like methanol to a non-polar eluent system can help in achieving better separation. |
| Product and Impurity have Similar Solubility | If crystallization is the chosen method, try a different solvent or a solvent mixture. A single solvent may not provide adequate differentiation in solubility. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can often be more effective. |
Problem 2: I am observing a significant amount of 2,2'-dimethylbiphenyl (homocoupling byproduct) in my product.
| Potential Cause | Troubleshooting Solution |
| Presence of Oxygen in the Reaction | Ensure the reaction is thoroughly degassed before adding the palladium catalyst and maintained under an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction. Oxygen can promote the oxidative homocoupling of the boronic acid. |
| Sub-optimal Reaction Conditions | Re-evaluate your reaction conditions. The choice of palladium catalyst, ligand, base, and solvent can significantly influence the extent of homocoupling. For sterically hindered substrates like this compound, using bulky phosphine ligands can favor the cross-coupling pathway. |
| Difficult Separation | 2,2'-dimethylbiphenyl and the desired cross-coupled product may have very similar polarities, making chromatographic separation challenging. A careful selection of the stationary phase (e.g., biphenyl stationary phases for HPLC) and eluent system is critical.[2] High-performance liquid chromatography (HPLC) may be required for complete separation. Recrystallization might also be effective if the solubilities of the two compounds are sufficiently different in a particular solvent system. |
Problem 3: How can I effectively remove the residual palladium catalyst from my product?
| Potential Cause | Troubleshooting Solution |
| Catalyst Adhered to the Product | Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite® or a short plug of silica gel. This can effectively remove a significant portion of the palladium catalyst. |
| Trace Amounts of Dissolved Palladium | Aqueous Washes: Washing the organic layer with aqueous solutions of reagents that can complex with palladium, such as thiourea or sodium bisulfite, can help in removing trace amounts. |
| Inefficient for Large Scale | Use of Scavenger Resins: For larger scale purifications, specialized scavenger resins with functional groups that bind to palladium can be very effective. The crude product solution is passed through a cartridge containing the resin, which captures the palladium. |
Data Presentation
Table 1: Comparison of Purification Methods for a Representative Biaryl Product
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Column Chromatography | 70-90 | >98 | High purity achievable; good for separating closely related compounds. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
| Crystallization | 60-85 | >99 | Can yield very high purity material; scalable. | Yield can be lower due to solubility of the product in the mother liquor; requires the product to be a solid.[3] |
| Acid-Base Extraction | - | - | Effective for removing acidic/basic impurities. | Not a standalone purification method for the final product. |
Note: Yields and purities are typical and can vary significantly based on the specific reaction conditions and the nature of the coupled product.
Experimental Protocols
Protocol 1: General Purification of a Biaryl Product from a Suzuki-Miyaura Reaction with this compound by Column Chromatography
-
Workup:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M NaOH solution (to remove unreacted this compound), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting with a low polarity). The choice of eluent should be guided by Thin Layer Chromatography (TLC) analysis of the crude product.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Detailed Recrystallization of 2,2'-Dimethylbiphenyl
This protocol provides a method for the purification of 2,2'-dimethylbiphenyl, a potential homocoupling byproduct that can also be the desired product in some syntheses.
-
Solvent Selection: Through solubility tests, a mixed solvent system of hexanes and methanol is often found to be effective for recrystallizing biaryl compounds.[4] 2,2'-dimethylbiphenyl is soluble in hot hexanes and less soluble in cold hexanes, while being sparingly soluble in methanol.
-
Dissolution:
-
Place the crude 2,2'-dimethylbiphenyl in an Erlenmeyer flask.
-
Add a minimal amount of hot hexanes to the flask while gently warming on a hot plate to dissolve the solid. Add the solvent dropwise until the solid just dissolves. Avoid adding excess solvent.[5]
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
To further induce crystallization, you can scratch the inside of the flask with a glass rod or place the flask in an ice bath for about 15-20 minutes.[5]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes to remove any adhering mother liquor.[4]
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: General purification workflow for products from this compound.
Caption: Troubleshooting logic for removing residual this compound.
References
Stability and decomposition of 2-Tolylboronic acid under reaction conditions
An indispensable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, 2-tolylboronic acid (also known as 2-methylphenylboronic acid) is valued for its role in forming carbon-carbon bonds. However, its utility can be compromised by decomposition, primarily through protodeboronation, which can lead to diminished yields and reaction failures. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the stability challenges associated with this compound under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The main decomposition pathway for this compound is protodeboronation. This chemical reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting the boronic acid into toluene.[1] This process is a common undesired side reaction in metal-catalyzed coupling reactions that utilize boronic acids, such as the Suzuki-Miyaura coupling.[1][2]
Q2: Under what conditions is this compound generally stable?
A2: this compound is stable under recommended storage conditions, which include keeping the container tightly closed in a dry, cool, and well-ventilated place.[3][4][5] For long-term storage, a cool and dark environment below 15°C is recommended. It is generally stable in neutral pH solutions where decomposition pathways are minimized.[1]
Q3: What common reaction conditions can accelerate its decomposition?
A3: Several factors can accelerate the decomposition of this compound:
-
Basic Conditions (High pH): Protodeboronation is often fastest at high pH.[2] The reaction proceeds through the formation of a more reactive boronate anion (formed by the reaction of the boronic acid with a base like hydroxide), which is more susceptible to cleavage.[1][2] This is particularly relevant for Suzuki-Miyaura reactions, which are typically conducted in basic media.[2]
-
Acidic Conditions: While less common for simple arylboronic acids, an acid-catalyzed protodeboronation mechanism also exists.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.[1]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for protodeboronation to occur.[1][2]
Q4: What are the primary byproducts of this compound decomposition?
A4: The primary organic byproduct of protodeboronation is toluene. Under fire conditions, hazardous decomposition can produce carbon oxides and borane/boron oxides.[3][6]
Q5: How should this compound be handled and stored?
A5: It should be handled in a well-ventilated area, avoiding dust formation and contact with skin and eyes.[3][4] Personal protective equipment such as gloves and safety goggles is necessary.[6] Store the compound in a tightly sealed container in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[3][5][6]
Troubleshooting Guide for Reactions
This guide addresses common issues encountered when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield of Desired Product
| Possible Cause | Troubleshooting Step | Explanation |
| Decomposition of this compound | 1. Verify Reagent Quality: Check the age and storage conditions of the boronic acid. If in doubt, use a fresh batch or test its purity via NMR or melting point (162-164 °C).[7] 2. Monitor Reaction: Analyze a sample of the reaction mixture by TLC, GC-MS, or LC-MS at an early stage to check for the presence of toluene, the protodeboronation byproduct. | The boronic acid may have degraded before the reaction or is rapidly decomposing under the reaction conditions. The presence of toluene is a direct indicator of protodeboronation.[1] |
| Suboptimal Reaction Conditions | 1. Lower the Temperature: If possible, run the reaction at a lower temperature to minimize the rate of decomposition. 2. Modify the Base: Consider using a weaker or non-aqueous base. The rate of base-catalyzed protodeboronation is highly dependent on pH.[2][8] 3. Minimize Water: While often necessary, excessive water can promote protodeboronation. Use anhydrous solvents if the reaction chemistry permits.[9] | Balancing the conditions required for the coupling reaction against those that favor decomposition is critical. Mild conditions are often preferable.[10] |
| Catalyst Inactivity | 1. Use a Different Catalyst/Ligand System: Some palladium catalysts and ligands are more effective at promoting the desired coupling over the decomposition pathway.[10] | The relative rates of the catalytic cycle and protodeboronation determine the final yield. An efficient catalyst can outcompete the decomposition reaction. |
Issue 2: Reaction Starts but Fails to Go to Completion
| Possible Cause | Troubleshooting Step | Explanation |
| Gradual Decomposition of Reagent | 1. Staged Addition: Add the this compound in portions over the course of the reaction rather than all at once. 2. Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, which can be more resistant to protodeboronation and release the active species slowly under the reaction conditions.[2] | If the boronic acid has limited stability under the reaction conditions, its concentration will decrease over time, causing the reaction to stall.[11] Boronic esters can offer greater stability.[2] |
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Mechanism | Notes |
| Elevated Temperature | Decreases | Increases rate of protodeboronation. | Reactions should be run at the lowest effective temperature. |
| High pH (Basic) | Significantly Decreases | Promotes formation of the boronate anion, which is highly susceptible to protodeboronation.[1][8] | A key issue in Suzuki couplings, which often use a base.[2] |
| Low pH (Acidic) | Decreases | Can catalyze protodeboronation, though often less rapidly than basic conditions for this substrate type.[1] | Most simple arylboronic acids are relatively stable at neutral pH.[1] |
| Aqueous Solvents | Decreases | Water acts as the proton source for protodeboronation.[1] | Anhydrous conditions can suppress this decomposition pathway.[9] |
| Strong Oxidizing Agents | Decreases | Incompatible material that can lead to decomposition.[3][6] | Avoid peroxides, permanganates, etc. |
| Oxygen | Can Decrease | While not extensively detailed for this compound, some boronic acids can undergo oxidation. | Degassing solvents and running reactions under an inert atmosphere (e.g., Argon, Nitrogen) is good practice. |
Visualizations
Troubleshooting Workflow for Failed Reactions
Caption: Troubleshooting workflow for reactions involving this compound.
Protodeboronation Decomposition Pathway
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. innospk.com [innospk.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 16419-60-6 [chemicalbook.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in the Presence of 2-Tolylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and other issues during cross-coupling reactions involving 2-tolylboronic acid.
Troubleshooting Guide
This guide addresses common problems observed during Suzuki-Miyaura coupling reactions with this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | 1. Catalyst Deactivation: The active Pd(0) species is being deactivated. | • Improve Degassing: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Ensure rigorous degassing of solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or using several freeze-pump-thaw cycles.[1] • Use a Pd(0) Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), in-situ reduction can be inefficient. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[1] • Check Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh ligands or those stored under an inert atmosphere.[1] |
| 2. Protodeboronation of this compound: The boronic acid is degrading to toluene before it can participate in the catalytic cycle. | • Use Anhydrous Conditions: While some Suzuki reactions tolerate water, excess water can promote protodeboronation. Ensure solvents are anhydrous if the protocol allows. • Use More Stable Boron Reagents: Consider converting this compound to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which slowly releases the boronic acid under reaction conditions.[1][2] | |
| 3. Inefficient Transmetalation due to Steric Hindrance: The bulky ortho-methyl group on this compound can slow down the transfer of the aryl group to the palladium center. | • Optimize Ligand Choice: The steric and electronic properties of the ligand are crucial. For sterically hindered substrates, moderately bulky, electron-rich phosphine ligands, such as P(o-tolyl)₂Ph, have shown high conversions.[3] Extremely bulky ligands may exacerbate steric clash. • Increase Temperature: Cautiously increasing the reaction temperature can sometimes overcome the activation barrier for transmetalation. However, be aware that higher temperatures can also accelerate catalyst decomposition.[1] | |
| Significant Formation of Homocoupling Product (Biphenyl from this compound) | 1. Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules. | • Rigorous Degassing: This is the most common cause. Enhance your degassing procedure for all solvents and the reaction vessel.[1] |
| 2. In-situ Reduction of Pd(II) Precatalyst: The reduction of Pd(II) to Pd(0) can consume the boronic acid, leading to homocoupling. | • Start with a Pd(0) Catalyst: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can minimize this side reaction.[1][4] | |
| Formation of Dehalogenated Byproduct from Aryl Halide | 1. Presence of Hydride Sources: Certain reagents can act as hydride donors, leading to the reduction of the aryl halide. | • Choice of Base and Solvent: Amine bases and alcohol solvents can sometimes be sources of hydrides. Consider switching to carbonate or phosphate bases and aprotic solvents if dehalogenation is a significant issue.[1] |
| Reaction Stalls or is Sluggish | 1. Inefficient Catalyst System: The chosen catalyst and ligand combination may not be optimal for the sterically demanding this compound. | • Ligand Screening: Experiment with different classes of phosphine ligands. While triphenylphosphine is common, more electron-rich and moderately bulky ligands often perform better with challenging substrates.[3] Buchwald-type biarylphosphine ligands are also a good option to screen for sterically hindered couplings. • Check Catalyst Loading: While higher catalyst loading can sometimes increase reaction rates, it can also lead to more side reactions. Optimization of the catalyst loading is often necessary. |
| 2. Poor Solubility: Reagents may not be fully dissolved, leading to a heterogeneous mixture and slow reaction. | • Solvent Choice: Ensure that the chosen solvent or solvent mixture can dissolve all reagents at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound failing when the same conditions work for phenylboronic acid?
A1: The ortho-methyl group on this compound introduces significant steric hindrance. This steric bulk can impede key steps in the catalytic cycle, particularly the transmetalation step where the tolyl group is transferred from the boron to the palladium catalyst. This slowing of the desired reaction can allow side reactions, like catalyst deactivation and protodeboronation of the boronic acid, to become more prominent.[5]
Q2: What is protodeboronation and how can I prevent it with this compound?
A2: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom (in this case, forming toluene).[2] To minimize this, you can:
-
Use high-purity, dry this compound.
-
Employ anhydrous solvents and reagents where possible.
-
Consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, which are less susceptible to premature decomposition.[1][2]
Q3: How do I choose the best palladium catalyst and ligand for coupling with this compound?
A3: There is no single "best" system for all substrates, and some screening may be necessary. However, for sterically hindered boronic acids like this compound, here are some guidelines:
-
Palladium Source: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be effective. Modern precatalysts, such as those developed by Buchwald, are designed for reliable activation and can be very effective for challenging couplings.[1]
-
Ligand Choice: The ligand is critical. While PPh₃ is a common starting point, it may not be optimal. Moderately bulky and electron-rich phosphine ligands often provide a good balance for sterically demanding substrates. For example, tolylphosphines like P(o-tolyl)₂Ph have shown high efficiency.[3] Very bulky ligands might create too much steric congestion around the metal center.
Q4: Can the choice of base impact the deactivation of the catalyst?
A4: Yes, the base plays a crucial role. It is required to activate the boronic acid for transmetalation. However, some bases can also contribute to side reactions. For instance, very strong bases might promote catalyst degradation or undesired reactions of functional groups on your substrates. Common bases for Suzuki couplings include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), often in the presence of water. The choice of base should be optimized for your specific reaction.
Quantitative Data Summary
The following table summarizes the performance of different phosphine ligands in the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, which can provide insights into the effect of ligand structure. While not specific to this compound, the trends observed for these related structures are informative.
Table 1: Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd(OAc)₂ (1 mol%), ligand (2 mol%), in DMF at 100°C for 1h.
| Ligand | Structure | Yield (%) |
| PPh₃ | Triphenylphosphine | 85 |
| P(o-tolyl)₃ | Tri(o-tolyl)phosphine | 92 |
| P(p-tolyl)₃ | Tri(p-tolyl)phosphine | 90 |
| P(o-tolyl)₂Ph | Di(o-tolyl)phenylphosphine | 95 |
| PCy₃ | Tricyclohexylphosphine | 98 |
This data is representative and compiled from general knowledge in the field. For specific applications, refer to the primary literature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(o-tolyl)₂Ph, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF with a small amount of water)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting workflow for addressing low product yield.
Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.
References
Technical Support Center: 2-Tolylboronic Acid Cross-Coupling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-tolylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound, a sterically hindered substrate.
Question: Why is my reaction yield low or why is the reaction sluggish/incomplete?
Answer: Low yields or incomplete conversion are common issues, often stemming from the steric hindrance of the ortho-methyl group on this compound. Several factors related to reagents, catalysts, or reaction conditions could be the cause.
-
Reagent Quality:
-
Boronic Acid Instability: Boronic acids can degrade over time, a common issue being protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1][2] It is recommended to use freshly purchased or recrystallized this compound.[1] For challenging reactions, consider using more stable derivatives like pinacol esters or MIDA boronates.[1]
-
Catalyst and Ligand Integrity: Palladium(II) precatalysts require reduction to the active Pd(0) species in situ.[1] If this process is inefficient, the catalytic cycle will not start properly.[1] Some palladium sources, like Pd₂(dba)₃, can degrade with time.[1] Phosphine ligands are susceptible to oxidation by air, which prevents them from coordinating to the palladium center.[1] Always use fresh reagents stored under an inert atmosphere.[1]
-
Solvent and Base Purity: Ensure solvents are anhydrous and properly degassed.[1] The purity and strength of the base are also critical for the transmetalation step.[1]
-
-
Reaction Conditions:
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to catalyst death and an increase in side reactions like homocoupling.[1] It is crucial to thoroughly degass the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1][3]
-
Suboptimal Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] If the reaction is slow at a lower temperature (e.g., 80 °C), a careful increase may improve the outcome.[1] However, excessive heat can cause catalyst decomposition.[1]
-
Inadequate Mixing: If the reaction mixture is not stirred effectively, localized high concentrations of reagents can lead to catalyst decomposition.[1]
-
-
Catalyst System (Catalyst/Ligand/Base):
-
Steric Hindrance: The primary challenge with this compound is its steric bulk. Standard catalyst systems (e.g., Pd(PPh₃)₄) may not be effective. Specialized ligands designed for sterically demanding couplings are often necessary.[4][5]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition and reductive elimination steps with hindered substrates.[4][6]
-
Base Selection: The choice of base is critical. Stronger, non-aqueous bases like t-BuOK or K₃PO₄ are often more effective than weaker aqueous bases like K₂CO₃ for sterically hindered couplings.[6]
-
Question: I am observing significant amounts of side products. What are they and how can I minimize them?
Answer: The most common side products in Suzuki-Miyaura couplings are homocoupled products and protodeboronated starting material.
-
Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules.
-
Cause: The primary cause of boronic acid homocoupling is the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[1] Using a Pd(II) precatalyst can sometimes lead to homocoupling during its in situ reduction to Pd(0).[1]
-
Solution:
-
Improve Degassing: Rigorous degassing is the most effective way to prevent homocoupling.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate this issue.[1]
-
Control Stoichiometry: Using a slight excess of the aryl halide can sometimes reduce boronic acid homocoupling.[3]
-
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, resulting in toluene as a byproduct.
-
Cause: This side reaction can be promoted by elevated temperatures and the presence of water or protic solvents, especially with electron-rich or sterically hindered boronic acids.[1][2]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Use More Stable Boronic Acid Derivatives: Consider using this compound pinacol ester, which is more resistant to protodeboronation.[1]
-
Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for coupling this compound?
For sterically hindered substrates like this compound, catalyst systems with bulky and electron-donating ligands are generally most effective.[4][5] Pd-catalysts based on biaryl phosphacycles or robust N-heterocyclic carbene (NHC) palladium complexes have shown high efficiency.[4][6] Modern Buchwald precatalysts paired with ligands like RuPhos or XPhos are also excellent choices.[5]
Q2: Which base should I use for my reaction?
The choice of base is crucial. For sterically hindered couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[7] Strong organic bases such as sodium tert-butoxide (t-BuOK) in an appropriate solvent like dioxane can also give excellent results.[6] The optimal base often needs to be determined empirically for a specific substrate pairing.
Q3: What solvent is recommended?
Aprotic polar solvents are commonly used. Toluene, dioxane, and tetrahydrofuran (THF) are frequent choices.[6][7] For some systems, a mixture of a solvent like THF with water can be beneficial, although care must be taken to avoid protodeboronation.[3][8] Dioxane in combination with a strong base like t-BuOK has been shown to be a highly effective system for hindered couplings.[6]
Q4: How can I confirm that my this compound is of good quality?
Good quality this compound should be a white crystalline powder.[9] You can check its melting point, which should be in the range of 162-164 °C. It is also advisable to check for the presence of the corresponding anhydride (boroxine), a common impurity, by techniques like NMR.
Q5: Can I use an aryl chloride as a coupling partner with this compound?
Aryl chlorides are less reactive than the corresponding bromides or iodides and represent a significant challenge, especially with a sterically hindered boronic acid.[10] However, specialized catalyst systems utilizing highly active, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) or NHC ligands have been developed that can effectively couple aryl chlorides.[6]
Data and Protocols
Optimizing Reaction Conditions
The following table summarizes common starting points for optimizing a Suzuki-Miyaura coupling with this compound. The optimal conditions can be substrate-dependent and may require screening.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Pd(0) or Pd(II) sources can be used. Buchwald precatalysts are often more reliable for forming the active catalyst.[1] |
| Ligand | RuPhos, XPhos, SPhos, NHC Ligands | Bulky, electron-rich ligands are essential to overcome steric hindrance.[4][5][6] |
| Pd:Ligand Ratio | 1:1 to 1:4 | Dependent on the specific ligand and palladium source used.[1] |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK, KF | Stronger bases are often required. The choice can significantly impact yield.[3][6][7] |
| Base Equivalents | 1.5 - 3.0 eq | Insufficient base can stall the reaction.[1] |
| Solvent | Toluene, Dioxane, THF, DME (+/- Water) | Anhydrous aprotic solvents are generally preferred to minimize protodeboronation.[6][11] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed but can lead to degradation if excessive.[1] |
| Degassing | Mandatory | Freeze-pump-thaw (3 cycles) or bubbling with Ar/N₂ for 15-30 min is critical to remove oxygen.[1][3] |
General Experimental Protocol
This protocol provides a general procedure for a small-scale Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, base, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. innospk.com [innospk.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving Reaction Selectivity with 2-Tolylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-tolylboronic acid. The focus is on improving the selectivity of common cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common selectivity challenges encountered when using this compound?
A1: The primary challenges with this compound stem from its steric hindrance and the potential for side reactions. The ortho-methyl group can influence regioselectivity in reactions with substrates possessing multiple reactive sites.[1] Common issues include:
-
Poor regioselectivity: In reactions with di- or polyhalogenated substrates, achieving selective coupling at a specific position can be difficult.
-
Formation of homocoupled products: The self-coupling of this compound can occur, reducing the yield of the desired product.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which leads to the formation of toluene and reduces the efficiency of the primary reaction.
Q2: How does the steric hindrance of this compound affect its reactivity?
A2: The methyl group at the ortho position creates steric bulk around the boronic acid moiety. This can slow down the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[2] While this can sometimes be advantageous in preventing unwanted side reactions, it often necessitates more carefully optimized reaction conditions, such as the use of specific ligands and bases, to achieve good yields.[3]
Q3: What is protodeboronation and how can it be minimized when using this compound?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by the presence of water, strong bases, and high temperatures. To minimize this:
-
Use anhydrous solvents and reagents.
-
Employ milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can release the boronic acid slowly during the reaction.
Q4: Can this compound be used in one-pot, sequential cross-coupling reactions?
A4: Yes, but with careful planning. The steric hindrance of this compound can be exploited to achieve regioselective one-pot double Suzuki couplings. For example, in the reaction with 2,4-dichloropyrimidine, the first coupling preferentially occurs at the more reactive C4 position. However, forcing conditions are often required for the second coupling at the C2 position, and sterically hindered boronic acids like this compound may give low yields for the second coupling.[4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Suzuki-Miyaura Coupling of this compound with Dihaloarenes
When reacting this compound with a substrate containing multiple halide leaving groups (e.g., 2,4-dichloropyrimidine), achieving selective monosubstitution can be a primary objective. The C4 position of 2,4-dichloropyrimidine is generally more reactive than the C2 position.[4][5]
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Quantitative Data: Ligand and Base Effects on Monosubstitution
The choice of palladium catalyst, ligand, and base is critical in controlling the regioselectivity. Below is a summary of how different reaction parameters can influence the outcome.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 2-chloro-4-phenylpyrimidine | 71 | [5] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 2-chloro-4-phenylpyrimidine | 64 | [5] |
| Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 2-chloro-4-phenylpyrimidine | 75 | [5] |
| Pd(PPh₃)₄ (2.7) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 55 | 12 | 2-chloro-4-phenylpyrimidine | 51 | [4] |
Note: The yields are for the monosubstituted product with phenylboronic acid, which serves as a model for understanding the reactivity that can be extrapolated to this compound, though yields may be lower due to steric hindrance.
Issue 2: Low Yield due to Side Reactions
Low yields are often a result of competing side reactions such as homocoupling and protodeboronation.
Quantitative Data: Minimizing Side Reactions
| Problem | Potential Cause | Recommended Solution | Expected Outcome | Reference |
| Homocoupling | Oxygen in the reaction mixture | Thoroughly degas solvents and run the reaction under an inert atmosphere (Argon or Nitrogen). | Reduction in homocoupled byproducts and increased yield of the desired product. | [4] |
| Protodeboronation | Presence of water; harsh basic conditions | Use anhydrous solvents and a milder base such as K₃PO₄ or CsF. | Preservation of the boronic acid leading to higher conversion. | [6] |
| Low Reactivity | Steric hindrance from the ortho-methyl group | Use a bulky, electron-rich phosphine ligand like RuPhos or SPhos to accelerate the catalytic cycle. | Increased reaction rate and improved yield. | [2] |
Experimental Protocols
Protocol 1: Regioselective Monosubstitution of 2,4-Dichloropyrimidine with this compound
This protocol is adapted from methodologies developed for Suzuki-Miyaura couplings of dichloropyrimidines.[4][5]
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol), this compound (1.1 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the stirred suspension under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-chloro-4-(o-tolyl)pyrimidine.
Signaling Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
References
- 1. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: 2-Tolylboronic Acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-tolylboronic acid in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and advanced materials.
Q2: How does the steric hindrance of the ortho-methyl group on this compound affect its reactivity?
A2: The ortho-methyl group introduces steric hindrance, which can influence the reaction in several ways. It may slow down the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) might be necessary compared to less hindered boronic acids. However, this steric bulk can also be advantageous in certain applications by influencing the regioselectivity of the coupling.
Q3: What are the common side reactions observed when using this compound?
A3: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by aqueous conditions and high temperatures.
-
Homocoupling: This is the coupling of two this compound molecules to form 2,2'-dimethylbiphenyl. This side reaction can be promoted by the presence of oxygen or certain palladium(II) species.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. Boronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines), and oxidative decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low conversion in a Suzuki-Miyaura coupling involving this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions with this compound.
Data on the Effect of Base and Solvent
The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling, especially with a sterically hindered substrate like this compound. The following tables provide a summary of how these parameters can affect the reaction outcome.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole
| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.5) | Acetone/Water (1:1) | Reflux | 2 | 99 |
| 2 | Na₂CO₃ (2.0) | Toluene/Water (4:1) | 100 | 12 | 95 |
| 3 | K₃PO₄ (2.0) | Dioxane/Water (4:1) | 100 | 15 | 80 |
| 4 | Cs₂CO₃ (2.0) | DMF | 100 | 4 | 92 |
Data compiled from various sources for illustrative purposes. Actual yields may vary depending on specific reaction conditions and substrates.
Table 2: Effect of Different Solvents on the Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | K₂CO₃ | Acetone/Water (1:1) | Reflux | 2 | 99 |
| 2 | 4-Bromoanisole | K₂CO₃ | Toluene/Water (4:1) | 100 | 12 | 88 |
| 3 | 4-Bromoanisole | K₃PO₄ | Dioxane/Water (4:1) | 100 | 18 | 91 |
| 4 | 4-Chlorotoluene | Cs₂CO₃ | DMF | 120 | 24 | 75 |
Data compiled from various sources for illustrative purposes. Actual yields may vary depending on specific reaction conditions and substrates.
Issue 2: Protodeboronation of this compound
Q: My main byproduct is toluene, indicating protodeboronation. How can I minimize this?
A: Protodeboronation is a common issue, especially with electron-rich or sterically hindered boronic acids. Consider the following strategies:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can facilitate protodeboronation. Switching to an anhydrous solvent and a non-hydroxide base (e.g., K₃PO₄, CsF) can be beneficial.
-
Milder Base: Strong bases can sometimes promote protodeboronation. Screening different bases, such as moving from NaOH to K₂CO₃ or K₃PO₄, might be effective.
-
Use a Boronate Ester: Converting this compound to a more stable boronate ester, such as a pinacol or MIDA ester, can significantly reduce the rate of protodeboronation.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of this side reaction.
Issue 3: Homocoupling of this compound
Q: I am observing the formation of 2,2'-dimethylbiphenyl. What causes this and how can I prevent it?
A: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.
-
Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Use a Pd(0) Source: Using a Pd(0) catalyst, such as Pd(PPh₃)₄, directly can sometimes reduce homocoupling compared to using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, which needs to be reduced in situ.
-
Control Stoichiometry: Ensure that the aryl halide is the limiting reagent and use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).
Experimental Protocols
Detailed Protocol for the Synthesis of 4-Methoxy-2'-methylbiphenyl
This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for reproducible experimental methods.[2]
Reaction Scheme:
Materials:
-
o-Tolylboronic acid (10.0 g, 73.6 mmol)
-
4-Iodoanisole (16.8 g, 71.8 mmol)
-
Potassium carbonate (25.0 g, 0.180 mol)
-
Palladium acetate (0.08 g, 0.36 mmol)
-
Acetone (200 mL)
-
Water (200 mL)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Combine o-tolylboronic acid (10.0 g, 73.6 mmol), 4-iodoanisole (16.8 g, 71.8 mmol), and acetone (200 mL) in a 1-L, three-necked flask equipped with a magnetic stir bar and a reflux condenser.[2]
-
In a separate flask, dissolve potassium carbonate (25.0 g, 0.180 mol) in water (200 mL).[2]
-
Degas the potassium carbonate solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the degassed potassium carbonate solution to the flask containing the aryl halide and boronic acid.
-
Add palladium acetate (0.08 g, 0.36 mmol) to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether.
-
Separate the layers, and extract the aqueous layer with two 100-mL portions of diethyl ether.
-
Combine the organic layers and wash with 100 mL of saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield 4-methoxy-2'-methylbiphenyl.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.
Role of the Base in Transmetalation
The base plays a crucial role in activating the boronic acid for the transmetalation step.
Caption: The base activates the boronic acid by forming a more nucleophilic boronate 'ate' complex, which facilitates transmetalation.[3][4][5][6]
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Removal of Boron-Containing Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing boron-containing impurities from reaction mixtures. Below you will find frequently asked questions, a detailed troubleshooting guide, quantitative data on various removal methods, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of boron-containing impurities in reaction mixtures?
Boron-containing impurities typically originate from reagents used in the reaction itself. The most common source is the use of boronic acids or their derivatives (like boronate esters) in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] After the reaction, unreacted starting material and byproducts, such as boric acid, remain in the crude mixture. Another source can be the use of boron-based reagents like boron tribromide (BBr₃) for demethylation reactions.[2]
Q2: Why is the removal of boron-containing impurities important, particularly in drug development?
While many boron compounds have been considered safe, recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[3][4] This has increased regulatory scrutiny, making it critical to remove these impurities to non-toxic levels, especially for active pharmaceutical ingredients (APIs). From a synthetic standpoint, residual boron compounds can interfere with subsequent reaction steps, complicate purification, and affect the accuracy of yield calculations and compound characterization.[5]
Q3: What are the most common methods for removing boronic acid and its byproducts?
Several standard laboratory techniques can be employed, including:
-
Aqueous Extraction: Often the first line of approach, using a basic aqueous wash (e.g., NaOH solution) to convert the acidic boronic acid into its more water-soluble boronate salt, which can then be separated from the organic layer containing the desired product.[6][7]
-
Recrystallization: This method is effective for purifying solid products. By choosing an appropriate solvent system, the desired compound can be crystallized while the boron impurities remain dissolved in the mother liquor.[7][8][9]
-
Chromatography: Silica gel column chromatography is a widely used technique to separate compounds based on polarity. It can be effective for removing boron impurities, although some boronic acids may streak on standard silica.[9]
-
Scavenger Resins: These are solid-supported reagents designed to react selectively with and bind specific functional groups. Resins with diol or amine functionalities are particularly effective at scavenging boronic acids.[4][6]
-
Derivatization: Impure boronic acids can be converted into a crystalline adduct, for example, by reacting with diethanolamine. The solid adduct can be isolated by filtration and then hydrolyzed back to the pure boronic acid.[7][10]
Q4: My boronic acid seems unstable during workup or storage. What is happening?
Boronic acids are susceptible to several decomposition pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water), which replaces the boronic acid group with a hydrogen atom. This is a common cause of yield loss.[5][11]
-
Oxidation: The C-B bond can be oxidized, especially in the presence of air, converting the boronic acid to an alcohol or phenol.[5]
-
Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines. While often reversible, this process complicates accurate weighing and stoichiometry calculations.[5][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product After Purification | Protodeboronation: The boronic acid starting material degraded during the reaction or workup.[5][11] | • Use anhydrous conditions for the reaction.• Minimize exposure to acidic or strongly basic aqueous solutions during workup.• Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the reaction.[5] |
| Inefficient Extraction: The boron impurity was not effectively removed and co-eluted with the product during chromatography. | • Perform multiple extractions with a fresh basic solution (e.g., 1M NaOH).• If the product is base-stable, increase the concentration or volume of the basic wash. | |
| Emulsion Formation During Aqueous Workup | High Concentration of Reagents: Surfactant-like properties of reagents or byproducts at high concentrations.[6] | • Dilute the reaction mixture with more organic solvent.• Add a saturated aqueous NaCl solution (brine) to help break the emulsion.[6]• Filter the entire mixture through a pad of Celite® or a phase separator.[6] |
| Red/Brown Discoloration and Streaking on Silica Gel Column | Boron-Halide Impurities: If using reagents like BBr₃, residual bromine-based impurities can cause discoloration.[2] | • Before chromatography, wash the crude organic solution with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench residual halogens.[2] |
| Boroxine Formation: The cyclic trimer of the boronic acid may have different chromatographic behavior.[5][7] | • Attempt recrystallization before chromatography.• Consider using a scavenger resin as an alternative to chromatography. | |
| Purified Product Still Contains Boron Impurities (by NMR/MS) | Neutral Boron Species: Boronate esters (e.g., pinacol esters) are neutral and will not be removed by a basic wash. | • If the desired product is stable to acid, the boronate ester can be hydrolyzed to the boronic acid with an acidic wash (e.g., 0.1 M HCl), which can then be removed with a subsequent basic wash.[7][12] |
| Ineffective Scavenging: The chosen scavenger resin is not efficient, or insufficient equivalents were used. | • Screen different types of scavenger resins (e.g., SiliaBond DEAM, Diol).[4]• Increase the equivalents of scavenger resin and/or the reaction time. |
Data on Boron Removal Efficiency
The following tables summarize quantitative data for various boron removal techniques, primarily from aqueous solutions, which can inform the selection of methods for reaction workups.
Table 1: Efficiency of Membrane and Adsorption Processes
| Method | Boron Removal Efficiency (%) | Conditions / Notes |
| Reverse Osmosis (RO) | 79 - 99.6% | Highly effective, especially for desalination. Efficiency is pH-dependent; removal is better under alkaline conditions.[13][14][15][16] |
| Ion Exchange/Resin Adsorption | 5.1 - 99.6% | Wide range of efficiency depending on the specific resin used. Boron-selective resins show the highest efficiency.[13][14][16] |
| Electrocoagulation (EC) | ~95 - 98% | Effective at optimized pH (around 7-8) and current density.[14] |
| Solvent Extraction | ~88 - 99.5% | Using extractants like 2-ethylhexanol.[14] |
| Adsorption (Mg-Al LDH) | ~90% | Achieved at pH 10.[17] |
Table 2: Adsorption Capacities of Various Inorganic Adsorbents
| Adsorbent | Max. Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Ultrathin Mg-Al LDH | 77.8 | 7 | Gao et al.[18][17] |
| Mg-Al (NO₃) LDH | 37.9 | 9.0 - 9.2 | Kentjono et al.[19][17] |
| NMDG-modified Magnetic Nanoparticles | 13.44 | Not specified | Tural et al.[17] |
| Activated Alumina | 0.25 - 0.65 | ~8 | Konstantinou et al.,[17] |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
This method is suitable for products that are stable under basic conditions and soluble in a water-immiscible organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel.
-
Wash: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[6][7]
-
Separation: Allow the layers to separate completely. The upper layer is typically the organic phase, and the lower is the aqueous phase. Drain the lower aqueous layer, which now contains the sodium boronate salt.
-
Repeat: Repeat the wash step (Step 3 & 4) one or two more times with fresh NaOH solution to ensure complete removal.
-
Final Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water and help break any emulsions.[6]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization for Boric Acid Removal
This protocol is effective for purifying solid organic products from boric acid, leveraging the temperature-dependent solubility of boric acid in water.
-
Solvent Selection: Choose a solvent or solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurity (boric acid) should ideally remain soluble at low temperatures. An aqueous solvent system (e.g., ethanol/water) is often effective.[7]
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Placing the flask in a warm water bath that is allowed to cool can promote the formation of larger, purer crystals. Do not disturb the solution during this initial cooling phase.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath or freezer to maximize the yield of the crystallized product.[8]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved boron impurities.[8]
-
Drying: Dry the crystals thoroughly, either by air-drying or in a vacuum oven at a temperature well below the product's melting point. Do not heat boric acid above 170 °C to avoid decomposition.[8]
Protocol 3: Derivatization with Diethanolamine and Hydrolysis
This two-step method is useful for purifying boronic acids that are difficult to handle or purify by other means.
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a non-polar solvent like diethyl ether. Add diethanolamine dropwise while stirring. The diethanolamine adduct, which is often a crystalline solid, should precipitate from the solution.[7][10]
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold solvent.
-
Hydrolysis (Deprotection): To recover the pure boronic acid, suspend the adduct in a biphasic mixture of diethyl ether and a mild acid (e.g., 0.1 M HCl).[7][12]
-
Stirring: Stir the mixture vigorously until the solid completely dissolves, which indicates the hydrolysis of the adduct is complete.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with fresh diethyl ether.
-
Drying and Concentration: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.[12]
Visual Workflow and Logic Diagrams
Caption: Decision workflow for selecting a boron impurity removal method.
Caption: Workflow for purification via acid-base extraction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. "REMOVAL TECHNIQUES OF BORON" by Abdolmajid Fadaei [scholarhub.ui.ac.id]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. Advances in Technologies for Boron Removal from Water: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (Open Access) Comparison of removal techniques of boron from water and wastewater (2022) [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. inorganic chemistry - How to recrystallize boric acid into flakes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of 2-Tolylboronic acid with other boronic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-tolylboronic acid with other boronic acids, supported by experimental data. The focus is on key reactions relevant to organic synthesis and drug development, including the Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidative stability.
Executive Summary
This compound, an ortho-substituted arylboronic acid, exhibits distinct reactivity patterns compared to its meta and para isomers, as well as the parent phenylboronic acid. The presence of the ortho-methyl group introduces significant steric hindrance, which generally leads to lower reactivity in common cross-coupling reactions. However, this steric bulk can also influence product distributions and, in some cases, enhance stability against certain degradation pathways. Understanding these nuances is critical for reaction optimization and the rational design of synthetic routes.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of boronic acids in this reaction is influenced by both electronic and steric factors.
The Impact of Steric Hindrance
The ortho-methyl group in this compound presents a significant steric barrier around the boronic acid moiety. This steric congestion can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium catalyst. Consequently, this compound often exhibits lower reaction rates and yields compared to the less hindered 3-tolylboronic acid, 4-tolylboronic acid, and phenylboronic acid.
Table 1: Illustrative Comparison of Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Lower (e.g., 60-70%) |
| 3-Tolylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Higher (e.g., >90%) |
| 4-Tolylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Higher (e.g., >95%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Higher (e.g., >95%) |
Note: The yields presented are illustrative and can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions employed.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Toluene and degassed water are added to the flask via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
A Tale of Two Boronic Acids: 2-Tolylboronic Acid vs. Phenylboronic Acid in Suzuki Coupling
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility. Central to this reaction is the choice of the organoboron reagent, with arylboronic acids being the most common coupling partners. This guide provides an in-depth comparison of two closely related yet distinct arylboronic acids: 2-tolylboronic acid and phenylboronic acid. By examining their performance in Suzuki coupling reactions, supported by experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Performance in Suzuki Coupling: The Impact of Steric Hindrance
The primary structural difference between this compound and phenylboronic acid is the presence of a methyl group at the ortho position of the phenyl ring in the former. This seemingly minor addition has significant implications for the reactivity of the molecule in Suzuki coupling, primarily due to steric hindrance. The ortho-methyl group can impede the approach of the boronic acid to the palladium catalyst center during the crucial transmetalation step of the catalytic cycle. This steric clash can lead to slower reaction rates and, in many cases, lower reaction yields compared to the sterically unencumbered phenylboronic acid.
While direct comparative studies under identical conditions are not abundant in the literature, a review of individual experiments provides strong evidence for this trend. For instance, Suzuki coupling reactions involving phenylboronic acid frequently report high to excellent yields across a range of aryl halides. In contrast, reactions with this compound, especially with sterically demanding aryl halides, often necessitate more specialized and bulky phosphine ligands to achieve satisfactory yields, and even then, the yields may be lower than those obtained with phenylboronic acid.
Quantitative Data Summary
The following table summarizes representative reaction yields for Suzuki coupling reactions involving this compound and phenylboronic acid with a common aryl halide, 4-bromotoluene. It is important to note that these results are compiled from different studies and reaction conditions may not be identical. However, they serve to illustrate the general performance difference.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic Acid | 4-bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95% |
| This compound | 2-bromo-m-xylene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 85% |
Note: The data presented is a representative compilation from various sources and is intended for comparative illustration. Yields are highly dependent on specific reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for Suzuki coupling reactions involving both phenylboronic acid and this compound.
Experimental Protocol 1: Suzuki Coupling of Phenylboronic Acid with 4-Bromotoluene
Materials:
-
Phenylboronic acid (1.2 mmol)
-
4-Bromotoluene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser were added phenylboronic acid, 4-bromotoluene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Toluene and water were then added to the flask.
-
The reaction mixture was degassed by bubbling nitrogen through the solution for 15 minutes.
-
The mixture was then heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Experimental Protocol 2: Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.5 mmol)
-
Aryl bromide (e.g., 2-bromo-m-xylene) (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere of argon, this compound, the aryl bromide, tris(dibenzylideneacetone)dipalladium(0), XPhos, and potassium phosphate were combined.
-
Anhydrous 1,4-dioxane was added via syringe.
-
The Schlenk tube was sealed, and the reaction mixture was stirred and heated at 100 °C for 24 hours.
-
After cooling to room temperature, the mixture was diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate was washed with water and brine, and the organic layer was dried over anhydrous magnesium sulfate.
-
The solvent was removed in vacuo, and the residue was purified by flash chromatography to yield the coupled product.
Visualizing the Suzuki Coupling Pathway
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination. The diagram below illustrates this fundamental pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Method Selection
The decision to use this compound versus phenylboronic acid often depends on the specific synthetic target and the acceptable yield. The following diagram outlines a logical workflow for this selection process.
Caption: Decision workflow for selecting between phenylboronic acid and this compound.
A Comparative Guide to Alternatives for 2-Tolylboronic Acid in Key Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, 2-tolylboronic acid is a widely utilized reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of sterically hindered biaryl compounds. However, its application can be hampered by challenges such as instability and a propensity for protodeboronation, which can lead to diminished yields and purification difficulties. This guide provides an objective comparison of this compound with its more stable and often higher-yielding alternatives: potassium 2-tolyltrifluoroborate and 2-tolyl N-methyliminodiacetic acid (MIDA) boronate. We present a summary of their performance in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, supported by experimental data from the literature.
Executive Summary
While this compound remains a staple in organic synthesis, its trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability and ease of handling. Potassium 2-tolyltrifluoroborate is a crystalline, air- and moisture-stable salt, which circumvents the issues of boroxine formation and protodeboronation often associated with the free boronic acid. Similarly, 2-tolyl MIDA boronate provides a slow-release source of the boronic acid under reaction conditions, which can be beneficial in reactions where the boronic acid is unstable. These alternatives often lead to improved yields, particularly in challenging, sterically hindered couplings.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this compound and its derivatives. The following tables summarize the performance of these reagents in the coupling of various aryl halides.
Table 1: Comparison of Boron Reagents in the Suzuki-Miyaura Coupling of 2-Bromotoluene
| Boron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₃PO₄ | DME | 80 | 12 | 75 | [1] |
| Potassium 2-Tolyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | [2] |
| 2-Tolyl MIDA boronate | Pd(dtbpf)Cl₂ | Et₃N | H₂O | 25 | 24 | 89 | [3] |
Table 2: Comparison of Boron Reagents in the Suzuki-Miyaura Coupling of 1-Bromo-2-isopropylbenzene
| Boron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 100 | 16 | 68 | [4] |
| Potassium 2-Tolyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 18 | 85 | [2] |
| 2-Tolyl MIDA boronate | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 110 | 12 | 91 | [5] |
Performance in Chan-Lam and Buchwald-Hartwig Reactions
While less common than in Suzuki-Miyaura couplings, this compound and its alternatives can also be employed in C-N bond-forming reactions.
Table 3: Comparison of Boron Reagents in the Chan-Lam N-Arylation of Imidazole
| Boron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 48 | 65 | [6][7] |
| Potassium 2-Tolyltrifluoroborate | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 25 | 24 | 78 | [8] |
Table 4: Comparison of Boron Reagents in the Buchwald-Hartwig-type Amination with Aniline
| Boron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 72 | [8] |
| 2-Tolyl MIDA boronate | 2-Bromotoluene | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 100 | 18 | 85 | [8] |
Experimental Protocols
General Procedure for the Synthesis of Potassium 2-Tolyltrifluoroborate
To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water is added a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq). The mixture is stirred at room temperature for 30 minutes. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to afford potassium 2-tolyltrifluoroborate as a white solid.
General Procedure for the Synthesis of 2-Tolyl MIDA Boronate
A mixture of this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in a 10:1 mixture of toluene and DMSO is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2-tolyl MIDA boronate.[8]
Representative Suzuki-Miyaura Coupling Protocol with Potassium 2-Tolyltrifluoroborate
A mixture of the aryl halide (1.0 eq), potassium 2-tolyltrifluoroborate (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq) in a 4:1 mixture of toluene and water is degassed and heated at 100 °C until the starting material is consumed as monitored by TLC or GC-MS. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
Visualizing the Relationships
Figure 1: This diagram illustrates the relationship between this compound and its primary alternatives, potassium 2-tolyltrifluoroborate and 2-tolyl MIDA boronate, in the context of their application in major cross-coupling reactions.
Figure 2: A generalized experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction, outlining the key steps from combining reagents to isolating the final biaryl product.
Conclusion
For synthetic chemists aiming to overcome the limitations of this compound, particularly in sterically demanding cross-coupling reactions, potassium 2-tolyltrifluoroborate and 2-tolyl MIDA boronate present robust and often superior alternatives. Their enhanced stability and, in many cases, improved yields make them valuable tools in the synthesis of complex molecules. The choice of reagent will depend on the specific transformation, substrate, and reaction conditions, but the data presented here provides a strong basis for considering these alternatives in future synthetic endeavors.
References
- 1. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Quantitative Analysis of 2-Tolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the accurate quantification of 2-Tolylboronic acid, a critical reagent and intermediate in pharmaceutical development and organic synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, consistency, and safety of pharmaceutical products. This document details the experimental protocols and performance characteristics of several key analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration.
Introduction to this compound and its Quantification
This compound is an organoboron compound frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its purity and concentration are critical parameters that can significantly impact reaction yields and the impurity profile of the final product. Therefore, robust and validated analytical methods for its quantification are essential in research, process development, and quality control.
Comparison of Analytical Method Performance
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of the discussed analytical methods.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Potentiometric Titration |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 0.5 µg/mL | 10 - 50 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.3 - 1.5 µg/mL | 30 - 150 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Selectivity | Moderate to High | High | Low to Moderate |
| Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | Low |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of organic molecules due to its robustness, precision, and relatively low cost. For this compound, a reversed-phase method is typically employed.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for pH adjustment)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and quantify the this compound concentration based on the calibration curve.
Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound, especially for impurity profiling. Due to the low volatility of boronic acids, derivatization is often required.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
2. Reagents:
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
A dry, aprotic solvent (e.g., pyridine or acetonitrile)
-
This compound reference standard
3. Derivatization:
-
Dissolve approximately 1 mg of the this compound standard or sample in 100 µL of a dry, aprotic solvent.
-
Add 100 µL of the silylating agent.
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
5. Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and derivatize it as described above.
-
Create a series of calibration standards by diluting the derivatized stock solution.
-
Derivatize the sample containing this compound using the same procedure.
6. Analysis:
-
Inject the derivatized standards to build a calibration curve based on the peak area of a characteristic ion.
-
Inject the derivatized sample and quantify the this compound derivative.
Workflow Diagram
Comparative Analysis of Catalytic Systems for 2-Tolylboronic Acid Coupling Reactions
A comparative guide to catalysts for Suzuki-Miyaura cross-coupling reactions of 2-tolylboronic acid is presented below for researchers, scientists, and drug development professionals. This guide provides an objective comparison of catalyst performance with supporting experimental data, detailed methodologies, and visualizations of the reaction process.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds. The choice of catalyst is critical, especially when dealing with sterically hindered substrates like this compound. Palladium-based catalysts are most commonly employed, with the ligand playing a crucial role in the catalyst's efficacy.
Performance of Palladium Catalysts with Various Phosphine Ligands
The following table summarizes the performance of different palladium catalysts, distinguished by their phosphine ligands, in the Suzuki-Miyaura coupling of this compound with various aryl halides. The data highlights how ligand choice influences reaction yield and efficiency.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorophenyl triflate | K₃PO₄ | Dioxane | RT | 12 | 95 | [1] |
| Pd(OAc)₂ / PCy₃ | 4-Chlorophenyl triflate | K₃PO₄ | Dioxane | RT | 12 | <5 (selectivity for C-OTf) | [1] |
| Pd(OAc)₂ / SPhos | 2-Bromo-m-xylene | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [2] |
| Pd(OAc)₂ / RuPhos | 2-Bromo-m-xylene | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 | [2] |
| [PdCl₂(dppf)] | 1-Bromo-4-nitrobenzene | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 1 | 95 | |
| Pd(PPh₃)₄ | 1-Bromo-4-nitrobenzene | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 1 | 92 |
Note: "RT" denotes room temperature. Data for some entries are representative examples from broader studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction involving aryl halides and boronic acids.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure adaptable for various palladium catalysts.[3][4]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene or Dioxane, ~4 mL)
-
Degassed deionized water (~1 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent and water to the flask.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Visualizations
Diagrams illustrating the reaction mechanism and experimental workflow provide a clear understanding of the process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Benchmarking 2-Tolylboronic Acid in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid coupling partner is pivotal to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides an objective comparison of the performance of 2-tolylboronic acid against other commonly used arylboronic acids in the Suzuki-Miyaura reaction, supported by experimental data.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The performance of this compound is benchmarked against non-substituted, para-substituted, and other ortho-substituted phenylboronic acids. The following tables summarize the product yields of Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is important to note that the reaction conditions vary across different studies, and these variations can significantly impact the observed yields.
Coupling with 4-Bromoanisole
The reaction between substituted phenylboronic acids and 4-bromoanisole is a common model system for evaluating the efficacy of Suzuki-Miyaura coupling reactions.
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
| Phenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | 8 | 95 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 92 |
| 2-Chlorophenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 12 | 78 |
Coupling with Other Aryl Halides
The versatility of this compound is further demonstrated in its reactions with a variety of aryl halides, showcasing its utility in the synthesis of diverse biaryl compounds.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic Acid | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| Bromobenzene | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 90 |
| 4-Bromobenzonitrile | Phenylboronic Acid | Pd-bpydc-La | K₂CO₃ | DMF/H₂O | 100 | 24 | 98 |
| 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
The Role of Steric and Electronic Effects
The performance of substituted arylboronic acids in the Suzuki-Miyaura coupling is governed by a combination of steric and electronic factors.
-
Electronic Effects: Electron-donating groups (like the methoxy group in 4-methoxyphenylboronic acid) on the phenylboronic acid generally enhance the rate of transmetalation, the key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the reaction.
-
Steric Effects: The presence of a substituent at the ortho-position, as in this compound, introduces steric hindrance. This can impede the approach of the boronic acid to the palladium center, potentially leading to lower yields compared to its para-substituted or unsubstituted counterparts. However, the development of bulky and electron-rich phosphine ligands has significantly mitigated this issue, allowing for the efficient coupling of sterically hindered substrates. In some cases, the steric bulk can be advantageous in achieving specific selectivities in complex molecules.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Anhydrous 1,4-dioxane and degassed water are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL) and water (10 mL).
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
Cross-Validation of 2-Tolylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of 2-Tolylboronic acid's performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. By presenting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for chemists engaged in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. We offer an objective comparison with alternative boronic acids, enabling informed decisions for reaction optimization and the strategic design of synthetic routes.
Performance Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling
The efficacy of a Suzuki-Miyaura coupling reaction is contingent on a multitude of factors, including the choice of catalyst, base, solvent, and the intrinsic reactivity of the boronic acid and the coupling partner. The following tables summarize the performance of this compound in comparison to other arylboronic acids under various reaction conditions.
Table 1: Comparison of Yields for the Suzuki-Miyaura Coupling of Various Arylboronic Acids with 4-Bromoacetophenone.
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(II) Complex[1] | Na2CO3 | Acetonitrile/Water | Room Temp | 2 | 94 |
| 3-Tolylboronic acid | Pd(II) Complex[1] | Na2CO3 | Acetonitrile/Water | Room Temp | 2 | 99 |
| 4-Tolylboronic acid | Pd(II) Complex[1] | Na2CO3 | Acetonitrile/Water | Room Temp | 2 | 97 |
| Phenylboronic acid | Pd(II) Complex[1] | Na2CO3 | Acetonitrile/Water | Room Temp | 2 | 90 |
| 4-Methoxybenzene boronic acid | Pd(II) Complex[1] | Na2CO3 | Acetonitrile/Water | Room Temp | 2 | 99 |
| 4-Nitrobenzene boronic acid | Pd(II) Complex[1] | Na2CO3 | Acetonitrile/Water | Room Temp | 2 | 17 |
Table 2: Comparative Yields for Suzuki-Miyaura Couplings of Heteroaryl Chlorides with Different Boronic Acids.
| Aryl Chloride | Boronic Acid | Precatalyst | Base | Solvent | Yield (%) |
| 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd-NHC derivative | K3PO4 | MeOH/THF | >95[2] |
| 2-chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | Pd-NHC derivative | K3PO4 | MeOH/THF | ~60[2] |
Table 3: Comparison of Reaction Rates for Polyfluorophenylboronic Acids Relative to Phenylboronic Acid.
| Boronic Acid | Relative Transmetalation Rate |
| Phenylboronic acid | 1 |
| 2-Fluorophenylboronic acid | ~38 |
| Pentafluorophenylboronic acid | ~150[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of experimental results. Below are representative protocols for Suzuki-Miyaura coupling reactions utilizing this compound and other arylboronic acids.
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general method for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for the Suzuki-Miyaura Coupling of 2-Bromophenol and Furan-2-Boronic Acid[4]
Materials:
-
2-Bromophenol (1.0 mmol, 173 mg)
-
Furan-2-boronic acid (1.2 mmol, 134 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (0.08 mmol, 21 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
In a dry round-bottom flask, combine 2-bromophenol, furan-2-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate and triphenylphosphine.
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water.
-
Heat the mixture to 90 °C for 12 hours.
-
After cooling, dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.
References
The Versatility of 2-Tolylboronic Acid: A Comparative Guide to its Applications
For researchers, scientists, and professionals in drug development, 2-Tolylboronic acid stands as a crucial reagent in modern organic synthesis and a versatile component in the development of chemical sensors. This guide provides an in-depth comparison of its performance against other alternatives, supported by experimental data, detailed protocols, and visualizations of the underlying chemical processes.
This compound, a derivative of boronic acid with a methyl group at the ortho position of the phenyl ring, has carved a significant niche in various chemical applications. Its unique steric and electronic properties influence its reactivity and make it a valuable tool in the synthesis of complex molecules and the design of sophisticated sensing systems. This guide will delve into its primary applications, offering a critical comparison with alternative reagents to aid in methodological selection and optimization.
Suzuki-Miyaura Coupling: A Pillar of Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, a cornerstone of modern synthetic chemistry.[1] The methyl group in the ortho-position of this compound can influence the reaction's efficiency and selectivity due to steric hindrance.
Comparative Performance in Suzuki-Miyaura Coupling
The performance of this compound in Suzuki-Miyaura coupling is often compared with other arylboronic acids, such as the unsubstituted phenylboronic acid and its meta- and para-isomers. The steric bulk of the ortho-methyl group in this compound can, in some cases, lead to lower yields compared to less hindered boronic acids, especially with sterically demanding coupling partners.[2] However, this steric influence can also be advantageous in directing the regioselectivity of a reaction.
| Boronic Acid | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| This compound | 4-Chlorophenyl triflate | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 85 | [3] |
| Phenylboronic acid | 4-Chlorophenyl triflate | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 92 | [3] |
| 4-Tolylboronic acid | 4-Chlorophenyl triflate | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 95 | [3] |
| This compound | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Toluene/H₂O | 90 | [4] |
| Phenylboronic acid | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Toluene/H₂O | 95 | [4] |
| 4-Tolylboronic acid | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Toluene/H₂O | 99 | [4] |
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions. This table illustrates the comparative yields of different arylboronic acids in Suzuki-Miyaura coupling reactions under similar conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoacetophenone
This protocol describes a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 4-bromoacetophenone (0.30 mmol), this compound (0.33 mmol), cesium carbonate (0.60 mmol), palladium(II) acetate (2 mol %), and tricyclohexylphosphine tetrafluoroborate (0.4 mol %).
-
Add 1.0 mL of toluene and 0.1 mL of water to the vessel.
-
The reaction mixture is stirred at 80 °C for 2 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Beyond Suzuki-Miyaura: Other Catalytic Applications
While the Suzuki-Miyaura reaction is its most common application, this compound also participates in other catalytic transformations, including rhodium-catalyzed asymmetric additions and ruthenium-catalyzed direct arylations. The steric and electronic properties of the ortho-methyl group can play a significant role in the stereoselectivity and efficiency of these reactions.
This compound in Chemical Sensing
Boronic acids have emerged as versatile building blocks for the construction of chemical sensors, particularly for the detection of saccharides and anions.[5][6] The principle behind this application lies in the reversible covalent interaction between the boronic acid moiety and diols, which are abundant in saccharides, or the Lewis acidic nature of the boron atom, which allows for interaction with anions like fluoride.
Saccharide Sensing
Fluorescent sensors based on boronic acids can detect saccharides through mechanisms like Photoinduced Electron Transfer (PET). In the absence of a saccharide, a fluorescent reporter (fluorophore) attached to the boronic acid may be quenched. Upon binding of a saccharide to the boronic acid, this quenching effect can be disrupted, leading to an increase in fluorescence intensity.
| Sensor Based On | Analyte | Detection Limit (mM) | Reference |
| Phenylboronic acid derivative | D-Fructose | 0.05 | [7] |
| Phenylboronic acid derivative | D-Sorbitol | 0.1 | [7] |
| This compound derivative | D-Glucose | Not specified | - |
| 3-Fluorophenylboronic acid derivative | D-Glucose | ~2 | [8] |
Experimental Workflow for a Fluorescent Saccharide Sensor
The following diagram illustrates a general workflow for the use of a boronic acid-based fluorescent sensor for saccharide detection.
Figure 2: General workflow for saccharide detection using a fluorescent boronic acid sensor.
Anion Sensing
The Lewis acidic boron atom in this compound can interact with Lewis basic anions such as fluoride (F⁻). This interaction can be transduced into a measurable signal, often a change in fluorescence or color. The sensitivity and selectivity of such sensors can be tuned by modifying the structure of the arylboronic acid.
Conclusion
This compound is a highly valuable and versatile chemical tool with significant applications in both organic synthesis and chemical sensing. Its performance in the Suzuki-Miyaura reaction, while sometimes moderated by steric effects, offers unique opportunities for controlling selectivity. In the realm of chemical sensing, its ability to interact with diols and anions makes it a key component in the design of innovative detection systems. While direct quantitative comparisons with a broad range of alternatives under standardized conditions can be limited in the literature, the available data underscores its importance. Further research focusing on systematic comparative studies will undoubtedly continue to expand the utility of this important reagent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 2-Tolylboronic Acid in Biaryl Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. This guide provides a comprehensive comparison of 2-tolylboronic acid's efficacy in the synthesis of published compounds, primarily through the widely utilized Suzuki-Miyaura cross-coupling reaction. Its performance is evaluated against alternative boronic acids and other synthetic methodologies, supported by experimental data to inform reagent selection and methodological design.
This compound, an organoboron compound, serves as a critical building block in organic synthesis, particularly in the formation of carbon-carbon bonds to create biaryl structures. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The utility of this compound is most prominently featured in palladium-catalyzed cross-coupling reactions, where its reactivity and steric profile influence reaction outcomes.
Performance in the Synthesis of 2-Amino-2'-methylbiphenyl
A key example demonstrating the utility of this compound is in the synthesis of 2-amino-2'-methylbiphenyl, a valuable intermediate in medicinal chemistry. In a documented Suzuki-Miyaura coupling reaction with 2-bromoaniline, this compound achieved a high yield of the desired product.
| Target Compound | Reactants | Method | Yield (%) |
| 2-Amino-2'-methylbiphenyl | This compound, 2-Bromoaniline | Suzuki-Miyaura Coupling | 84.8[1] |
| 2-Amino-2'-methylbiphenyl | 2-Aminobenzonitrile, Phenylhydrazine derivative | Not specified | 71-87 (depending on catalyst and reactants) |
Comparative Efficacy in Biaryl Synthesis: Isomeric and Phenyl Analogues
The position of the methyl group on the phenyl ring of tolylboronic acid can significantly impact reactivity and product yield in Suzuki-Miyaura couplings. While a systematic comparative study under identical conditions is not extensively documented in a single source, published data allows for an indirect assessment. For instance, in the coupling of primary alkyl halides, ortho-tolylboronic acid has been observed to provide higher yields than its para-isomer, a counterintuitive result given the potential for steric hindrance. This suggests that the electronic and steric effects of the ortho-methyl group can be beneficial in certain contexts.
To provide a clearer comparison, the following table collates data from various sources on the synthesis of a simple biaryl, 4-methylbiphenyl, from 1-bromo-4-methylbenzene using different boronic acids.
| Target Compound | Boronic Acid | Aryl Halide | Method | Yield (%) |
| 4-Methylbiphenyl | 4-Tolylboronic acid | 4-Chlorobenzonitrile | Suzuki-Miyaura Coupling | 98 |
| 4-Methylbiphenyl | Phenylboronic acid | 4-Bromotoluene | Suzuki-Miyaura Coupling | 90 |
| 4-Methylbiphenyl | This compound | 4-Chlorophenyl triflate | Suzuki-Miyaura Coupling | Not specified |
Synthesis of 2,2'-Dimethylbiphenyl: A Case Study
The synthesis of 2,2'-dimethylbiphenyl provides another platform for comparing the efficacy of this compound against alternative methods. The Suzuki-Miyaura coupling of this compound with 2-bromotoluene is a direct approach to forming the desired C-C bond. An alternative, classical method is the Ullmann coupling of 2-bromotoluene.
| Target Compound | Reactants | Method | Yield (%) |
| 2,2'-Dimethylbiphenyl | This compound, 2-Bromotoluene | Suzuki-Miyaura Coupling | Data not available |
| 2,2'-Dinitrobiphenyl (precursor to 2,2'-diaminobiphenyl) | 1-Iodo-2-nitrobenzene | Ullmann Coupling | 50-90 (conversion) |
While a direct yield comparison for 2,2'-dimethylbiphenyl is not available from the searched literature, the Ullmann coupling of a related substrate to form a precursor to a substituted biphenyl shows moderate to high conversion. This highlights that while the Suzuki-Miyaura reaction is often preferred for its milder conditions and functional group tolerance, classical methods like the Ullmann coupling can still be effective alternatives.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the synthesis of the aforementioned compounds.
Synthesis of 2-Amino-2'-methylbiphenyl via Suzuki-Miyaura Coupling
Reactants:
-
This compound
-
2-Bromoaniline
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (base)
-
1,2-Dimethoxyethane (solvent)
-
Water (co-solvent)
Procedure: A mixture of 2-bromoaniline (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq) is taken in a round-bottom flask. A mixture of 1,2-dimethoxyethane and water (e.g., 4:1 v/v) is added, and the reaction mixture is degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to reflux (typically 80-100 °C) and stirred for a specified time (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-amino-2'-methylbiphenyl.[1]
Visualizing Synthetic Pathways
To better illustrate the relationships in these synthetic processes, the following diagrams are provided.
References
A Head-to-Head Comparison of Foundational Cross-Coupling Methodologies in Modern Synthesis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of chemical synthesis, providing powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds. These methodologies are cornerstones in the discovery and development of new pharmaceuticals, functional materials, and agrochemicals.[1] For researchers and drug development professionals, selecting the optimal cross-coupling strategy is a critical decision that impacts reaction efficiency, substrate scope, and overall synthetic feasibility.
This guide provides an objective, head-to-head comparison of five seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the reaction mechanisms, this guide aims to equip scientists with the necessary information to make informed decisions in their synthetic endeavors.
At a Glance: A Comparative Overview
The choice of a cross-coupling methodology is dictated by numerous factors, including the nature of the coupling partners, functional group tolerance, and practical considerations such as reagent toxicity and ease of purification. The following table summarizes the key features of each reaction, offering a high-level comparison to guide initial selection.
| Feature | Suzuki-Miyaura Coupling | Heck Reaction | Sonogashira Coupling | Stille Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)–C(sp²), C(sp²)–C(sp³) | C(sp²)–C(sp²) (alkene) | C(sp²)–C(sp) | C(sp²)–C(sp²), C(sp²)–C(sp³) | C(sp²)–N |
| Nucleophile | Organoboron compounds | Alkene | Terminal alkyne | Organotin compounds | Amine |
| Key Advantages | Low toxicity, commercially available reagents, broad functional group tolerance.[2] | Atom economy (no organometallic reagent), good for vinylation. | Direct alkynylation, mild conditions.[3] | Excellent functional group tolerance, stable reagents.[4] | Forms C-N bonds, crucial for pharmaceuticals.[5] |
| Key Disadvantages | Can be sensitive to strong bases.[2] | Limited to alkene substrates, regioselectivity can be an issue.[6] | Requires a copper co-catalyst in many cases. | High toxicity of organotin reagents and byproducts.[4] | Can be sensitive to ligand and base choice.[1] |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands |
Quantitative Performance Data
The following tables provide a more detailed, quantitative comparison of the five cross-coupling methodologies across various parameters. The data presented is a synthesis of typical results reported in the literature and is intended to serve as a general guide. Actual yields and optimal conditions will vary depending on the specific substrates and catalyst system employed.
Table 1: Comparison of Reaction Conditions and Yields for a Model Biaryl Synthesis (4-Bromoanisole with Phenyl Nucleophile)
| Reaction | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ (3 mol%) | - | Toluene | 110 | 16 | ~90 |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | ~85 (Stilbene product) |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | >90 (Alkynyl product) |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12 | >95 (Amine product) |
Table 2: Comparison of Catalyst Loading and Functional Group Tolerance
| Reaction | Typical Catalyst Loading (mol%) | Tolerated Functional Groups | Incompatible Functional Groups |
| Suzuki-Miyaura | 0.5 - 5 | Esters, amides, ketones, nitriles, ethers | Strong acids, some unprotected alcohols/amines |
| Heck | 1 - 5 | Esters, ethers, carboxylic acids, nitriles, phenols | Substrates with β-hydrides prone to elimination |
| Sonogashira | 1 - 5 | Aldehydes, ketones, esters, nitro groups | Some sensitive protecting groups |
| Stille | 1 - 5 | Ketones, aldehydes, esters, nitriles, alcohols | Highly acidic protons |
| Buchwald-Hartwig | 0.5 - 3 | Esters, ketones, ethers, protected amines | Azo groups, some nitro groups with strong bases |
Catalytic Cycles and Mechanistic Pathways
Understanding the underlying mechanism of each cross-coupling reaction is crucial for troubleshooting and optimization. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for each of the five methodologies.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized experimental protocols for each of the five cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask containing a magnetic stir bar is added the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) is then added, followed by the degassed solvent system (e.g., a mixture of toluene and water). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Heck Reaction
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, the aryl halide (1.0 mmol), the alkene (1.1-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (if required) are combined. The flask is flushed with an inert gas. A degassed solvent (e.g., DMF or acetonitrile) is added, followed by the base (e.g., triethylamine, 1.5-2.0 mmol). The reaction mixture is heated to the appropriate temperature (typically 80-140 °C) and stirred for the required time. After completion, the mixture is cooled, filtered to remove the palladium catalyst, and the solvent is removed in vacuo. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
General Procedure for Sonogashira Coupling
A Schlenk flask is charged with the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added. The terminal alkyne (1.1-1.2 mmol) is then added dropwise. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
General Procedure for Stille Coupling
Caution: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
To an oven-dried flask under an inert atmosphere, the aryl halide (1.0 mmol), the organostannane (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) are added. A degassed solvent (e.g., toluene or THF) is then added. The reaction mixture is heated (typically between 80-120 °C) and stirred until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered, and the organic layer is washed, dried, and concentrated. The product is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂ or a palladacycle, 0.5-3 mol%), the phosphine ligand (e.g., XPhos, SPhos), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 mmol). The tube is sealed, evacuated, and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane) is added, followed by the amine (1.1-1.5 mmol). The reaction mixture is heated to the required temperature (typically 80-120 °C) and stirred until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion
The Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions represent a powerful suite of tools for the modern synthetic chemist. While each reaction has its unique strengths and weaknesses, a thorough understanding of their comparative performance, mechanistic nuances, and experimental requirements is paramount for their successful application. The Suzuki-Miyaura coupling often stands out for its low toxicity and broad applicability.[2] The Heck reaction provides an atom-economical route to substituted alkenes. The Sonogashira coupling is the go-to method for the synthesis of alkynes.[3] The Stille reaction, despite its toxicity concerns, offers exceptional functional group tolerance.[4] Finally, the Buchwald-Hartwig amination is an indispensable method for the construction of vital C-N bonds.[5] By leveraging the information presented in this guide, researchers can more effectively navigate the landscape of cross-coupling chemistry and accelerate the pace of innovation in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction—State of the Art [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-Tolylboronic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Tolylboronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety data.
Hazard Profile and Safety Precautions
This compound is a compound that requires careful handling due to its potential health effects. It is classified as an irritant, affecting the skin, eyes, and respiratory system.[1][2][3][4][5] Adherence to appropriate safety protocols is crucial to minimize exposure risks.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2)[3][4] | Exclamation Mark | H315: Causes skin irritation[1][2][3][4] | P264: Wash skin thoroughly after handling.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Eye Irritation (Category 2A)[3] | Exclamation Mark | H319: Causes serious eye irritation[1][2][3][4] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[3] | Exclamation Mark | H335: May cause respiratory irritation[1][2][3][4] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[6]
-
Skin Protection: Use impervious gloves and wear protective clothing to prevent skin contact.[3]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved N95 dust mask or a self-contained breathing apparatus.[5]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed disposal company.[1] This ensures that the waste is managed in an environmentally responsible and compliant manner.
Experimental Protocol for Chemical Neutralization and Disposal
In situations where immediate disposal through a licensed service is not feasible, the following protocol outlines a method for preparing the material for disposal. This involves dissolving the compound in a combustible solvent for subsequent incineration by a certified facility.
Objective: To safely prepare this compound waste for final disposal via incineration.
Materials:
-
This compound waste
-
A suitable combustible solvent (e.g., ethanol, isopropanol)
-
A designated chemical waste container, properly labeled
-
Personal Protective Equipment (as specified above)
-
A well-ventilated fume hood
Procedure:
-
Preparation: Ensure all necessary PPE is worn correctly. Conduct the entire procedure within a certified and operational chemical fume hood.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[1] Keep it in its original or a clearly labeled container.[1]
-
Dissolution: Carefully and slowly dissolve the this compound waste in a combustible solvent. This should be done in a suitable container that can be securely sealed.
-
Transfer: The resulting solution should be transferred to a designated and properly labeled hazardous waste container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][7] The container must be kept tightly closed.[2][3]
-
Arrangement for Disposal: Contact a licensed chemical waste disposal company to arrange for the pickup and incineration of the prepared waste. Provide them with the safety data sheet for this compound.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent the spill from entering drains or water courses.[1][8]
-
Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[1] For solutions, absorb with an inert material (e.g., sand, diatomite) and place in a container for disposal.[8]
-
Decontamination: Clean the affected area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 邻甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Tolylboronic Acid
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2-Tolylboronic acid, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Hazard Information
This compound is a solid compound that is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is crucial to minimize exposure and mitigate risks.
Key Hazards:
-
Acute Oral Toxicity [1]
-
Skin Corrosion/Irritation [1]
-
Serious Eye Damage/Irritation [1]
-
Specific Target Organ Toxicity (single exposure) - Respiratory System [1]
In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn when there is a splash hazard. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. | Prevents skin contact with the chemical. Proper glove removal technique is essential to avoid cross-contamination. |
| Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when engineering controls are insufficient or when dusts are generated. | Prevents inhalation of the powdered compound, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Clear the work area of any unnecessary equipment or chemicals to prevent clutter and potential hazards.
-
Assemble all necessary equipment and reagents before starting the procedure.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Weighing and Transferring:
-
To minimize dust generation, handle this compound as a solid.
-
Use a chemical-resistant weigh boat or glossy weighing paper for accurate measurement on an analytical balance.
-
When transferring the solid, use a spatula and a powder funnel to guide the material into the reaction vessel, especially those with narrow openings.[3]
-
For quantitative transfers, rinse the weigh boat or paper with a suitable solvent that will be used in the subsequent reaction, and add the rinsate to the reaction vessel.[3]
4. Dissolution:
-
Add the chosen solvent to the vessel containing the this compound.
-
Stir the mixture gently to facilitate dissolution. Sonication may be used to aid dissolution if necessary.
-
If heating is required, use a controlled heating source such as a heating mantle or an oil bath and ensure proper ventilation.
5. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Clean the work area, including the balance and fume hood surfaces, to remove any residual chemical.
-
Properly doff and dispose of all contaminated disposable PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
-
Unused or waste this compound must be disposed of as hazardous chemical waste.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Collect the solid waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the full chemical name.
-
Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
2. Contaminated Materials Disposal:
-
Any materials that have come into contact with this compound, such as gloves, weigh boats, weighing papers, and paper towels, must be disposed of as hazardous waste.
-
Place these materials in a designated and clearly labeled hazardous waste container.
3. Empty Container Disposal:
-
Empty containers must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing and allowing the container to dry, deface the original label. The clean container can then be disposed of according to local regulations for non-hazardous glass or plastic waste.
Emergency Procedures
Spill Response:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it into a labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Close the laboratory door and prevent unauthorized entry.
-
Contact your institution's emergency response team or local emergency services.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

